4-Methyl-1,3-dioxolane-2-carbaldehyde
Description
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Properties
CAS No. |
61856-43-7 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
4-methyl-1,3-dioxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c1-4-3-7-5(2-6)8-4/h2,4-5H,3H2,1H3 |
InChI Key |
GDHOGBJWECDAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C=O |
Origin of Product |
United States |
Biocatalytic Engineering with 4-Methyl-1,3-dioxolane-2-carbaldehyde: A Technical Guide to Statin Synthesis
Executive Summary
As a Senior Application Scientist specializing in biocatalytic active pharmaceutical ingredient (API) synthesis, I frequently encounter the challenge of constructing chiral side chains for blockbuster statins (e.g., Rosuvastatin, Atorvastatin). Traditional synthetic routes are often plagued by poor atom economy and a heavy reliance on toxic transition metals. The paradigm shift towards green chemistry has elevated the importance of enzymatic aldol condensations. At the heart of this transformation is an elegant electrophilic acceptor: 1[1].
This whitepaper dissects the physicochemical properties, mechanistic utility, and experimental protocols associated with 4-methyl-1,3-dioxolane-2-carbaldehyde, providing drug development professionals with a self-validating framework for its application in 2-deoxyribose-5-phosphate aldolase (DERA) catalyzed workflows[2].
Physicochemical Profiling & Structural Causality
Before deploying any substrate in a biocatalytic reactor, one must understand the causality behind its structural design. 4-Methyl-1,3-dioxolane-2-carbaldehyde is not chosen arbitrarily; its architecture is purpose-built. The 1,3-dioxolane ring serves as a robust protecting group for the terminal diol equivalent, preventing unwanted intramolecular side reactions during sequential aldol additions[2]. Furthermore, the methyl group introduces critical steric bulk that subtly influences the trajectory of the nucleophilic attack within the DERA active site, enhancing stereoselectivity.
Table 1: Physicochemical Properties of 4-Methyl-1,3-dioxolane-2-carbaldehyde
| Property | Value | Causality / Relevance in Biocatalysis |
| CAS Number | 1[1] | Unique identifier for procurement and regulatory filing. |
| Molecular Formula | C5H8O3[1] | Defines the baseline atom economy of the acceptor substrate. |
| Molecular Weight | 116.11 g/mol [1] | Used for precise molarity calculations in enzymatic dosing. |
| SMILES | CC1COC(C=O)O1[1] | Enables computational docking studies with DERA mutants. |
| Mechanistic Role | Electrophilic Acceptor | Acts as the starting scaffold for the statin chiral side chain. |
Mechanistic Role in Biocatalysis: The DERA Pathway
The enzyme 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) is unique among aldolases because it catalyzes the sequential condensation of two aldehyde molecules[3]. In our workflow, 4-methyl-1,3-dioxolane-2-carbaldehyde acts as the initial acceptor.
The Mechanism:
-
First Condensation: DERA catalyzes the nucleophilic attack of an enamine intermediate (derived from the first acetaldehyde donor) onto the carbonyl carbon of 4-methyl-1,3-dioxolane-2-carbaldehyde.
-
Intermediate Re-entry: The resulting aldol adduct remains in or rapidly re-enters the active site.
-
Second Condensation & Cyclization: A second acetaldehyde molecule is activated and attacks the intermediate. The resulting structure spontaneously cyclizes to form a chiral lactol—the direct precursor to the statin pharmacophore[2].
DERA-catalyzed sequential aldol condensation of 4-methyl-1,3-dioxolane-2-carbaldehyde.
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validating checks. Acetaldehyde is notoriously toxic to enzymes; therefore, continuous dosing rather than batch addition is the critical failure point that this protocol mitigates.
Step-by-Step Biocatalytic Synthesis:
-
Buffer Preparation & Substrate Loading:
-
Prepare a 0.1 M sodium phosphate buffer and adjust to pH 7.5. Causality: DERA activity peaks at physiological pH; deviations lead to rapid denaturation.
-
Dissolve 4-methyl-1,3-dioxolane-2-carbaldehyde (100 mM) in the buffer.
-
-
Enzyme Addition:
-
Introduce purified DERA enzyme (e.g., 10-20 U/mL). Establish a baseline UV absorbance to monitor protein stability.
-
-
Controlled Acetaldehyde Dosing (The Critical Step):
-
Instead of bolus addition, use a syringe pump to continuously dose acetaldehyde (2.5 equivalents total) over 12-24 hours, maintaining the reaction at 0 °C to 25 °C[2]. Causality: Maintaining the instantaneous concentration of acetaldehyde strictly below 400 mM prevents irreversible lysine cross-linking in the enzyme's active site.
-
-
Reaction Monitoring:
-
Monitor conversion via HPLC. The reaction is self-validating: if the intermediate aldol adduct accumulates without converting to the chiral lactol, the enzyme has been deactivated, indicating the dosing rate was too high.
-
-
Extraction & Oxidation:
-
Extract the aqueous layer with Ethyl Acetate (EtOAc).
-
Subject the isolated lactol to oxidation using Br2 and BaCO3 in an anhydrous medium to yield the highly stable lactone intermediate[2].
-
Step-by-step experimental workflow for the biocatalytic synthesis and isolation of the statin precursor.
Quantitative Data & Reaction Metrics
The efficiency of 4-methyl-1,3-dioxolane-2-carbaldehyde in this workflow is validated by its reaction metrics. The table below summarizes typical parameters required to achieve pharmaceutical-grade purity.
Table 2: Biocatalytic Reaction Metrics for DERA-Catalyzed Condensation
| Parameter | Target Metric | Analytical Validation Method |
| Temperature Range | 0 °C to 25 °C[2] | In-line thermocouple monitoring |
| Reaction Duration | 12 - 24 hours[2] | Time-course HPLC sampling |
| Substrate Conversion | > 95% | HPLC (Area %) |
| Enantiomeric Excess (ee) | > 99% | Chiral GC/HPLC |
| Acetaldehyde Dosing Rate | < 400 mM instantaneous | In-line FTIR spectroscopy |
Conclusion
The integration of 4-methyl-1,3-dioxolane-2-carbaldehyde into the DERA-catalyzed synthesis of statins represents a masterclass in biocatalytic engineering. By understanding the causality behind the substrate's structural design and rigorously controlling the experimental parameters—specifically the continuous dosing of acetaldehyde—researchers can achieve unprecedented stereocontrol and yield. This methodology not only circumvents the environmental toll of traditional organometallic routes but also streamlines the downstream purification required for life-saving cardiovascular therapeutics.
References
- Chemsrc. "4-methyl-1,3-dioxolane-2-carbaldehyde | CAS#:61856-43-7".
- Lek Pharmaceuticals D.D. "WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof". Google Patents.
- MDPI. "Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019)". Catalysts.
Sources
Technical Whitepaper: Chemoenzymatic Utility of 4-Methyl-1,3-dioxolane-2-carbaldehyde in Statin API Synthesis
As a Senior Application Scientist specializing in biocatalytic cascades, I frequently encounter challenges in the stereoselective synthesis of the chiral 1,3-diol pharmacophore—the critical structural core of blockbuster statin APIs (Active Pharmaceutical Ingredients) such as rosuvastatin and atorvastatin. Achieving high enantiomeric excess (ee) while minimizing process mass intensity (PMI) requires highly specialized advanced intermediates.
This whitepaper provides an in-depth technical analysis of 4-Methyl-1,3-dioxolane-2-carbaldehyde (CAS: 61856-43-7) [1], a pivotal acceptor substrate utilized in enzymatic aldol condensations. We will explore its physicochemical profile, its mechanistic role in drug development, and a field-validated, self-correcting protocol for its application in statin synthesis[2].
Physicochemical Profiling & Structural Rationale
Before deploying any intermediate in a biocatalytic workflow, it is crucial to understand its structural parameters. 4-Methyl-1,3-dioxolane-2-carbaldehyde acts as a "masked" dialdehyde[2]. The dioxolane ring protects a terminal diol/aldehyde equivalent, preventing unwanted polymerization during the highly reactive aldol condensation, while the free carbaldehyde group remains available for enzymatic attack.
Quantitative Data Summary
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 4-Methyl-1,3-dioxolane-2-carbaldehyde | Standard IUPAC nomenclature. |
| CAS Number | 61856-43-7 | Unique registry identifier for procurement and QA[1]. |
| Molecular Formula | C5H8O3 | Defines the atomic mass balance for yield calculations[3]. |
| Molecular Weight | 116.115 g/mol | Used for precise stoichiometric loading in fed-batch reactors[1]. |
| Structural Feature | C4-Methyl Substitution | The methyl group provides specific steric bulk that enhances the binding affinity and enantioselectivity of engineered aldolase mutants[4]. |
Mechanistic Role: The DERA-Catalyzed Tandem Aldol Reaction
The synthesis of the statin side-chain relies heavily on the enzyme 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) [2]. DERA is unique among aldolases because it can catalyze the sequential addition of two donor aldehyde molecules to a single acceptor molecule.
When CAS 61856-43-7 is introduced as the acceptor substrate, DERA catalyzes a tandem aldol reaction with two equivalents of acetaldehyde (the donor)[4]. The enzyme forms a Schiff base intermediate with acetaldehyde, generating an enamine that attacks the carbonyl carbon of 4-methyl-1,3-dioxolane-2-carbaldehyde. A second acetaldehyde molecule is then incorporated, followed by spontaneous cyclization to form a chiral lactol intermediate[2].
This pathway is highly stereoselective, directly yielding the (3R,5S) stereocenters required for statins without the need for heavy-metal chiral catalysts[5].
Fig 1. DERA-catalyzed chemoenzymatic pathway from CAS 61856-43-7 to Statin API.
Validated Experimental Workflow: Biocatalytic Synthesis
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates in-process controls (IPCs) to prevent the most common failure mode in this reaction: enzyme deactivation via acetaldehyde toxicity.
Step-by-Step Methodology
Step 1: Buffer Preparation & Equilibration
-
Action: Prepare a 100 mM triethanolamine buffer and adjust the pH to 7.5. Cool the reactor to 0 °C to 10 °C[2].
-
Causality: DERA requires a slightly alkaline pH to maintain the unprotonated state of its active-site lysine, which is essential for Schiff base formation. Cooling the reactor suppresses non-enzymatic background aldol reactions that would otherwise degrade the stereopurity of the final product.
Step 2: Acceptor Substrate Loading
-
Action: Charge the reactor with 4-methyl-1,3-dioxolane-2-carbaldehyde (CAS 61856-43-7) to a final concentration of 300 mM.
-
Causality: High acceptor loading is required to optimize the volumetric productivity of the reactor. The dioxolane ring ensures the molecule remains soluble in the aqueous buffer without degrading.
Step 3: Enzyme Introduction
-
Action: Add the engineered DERA mutant lysate (e.g., DERA 01 to DERA 23 variants) to the reaction mixture[5].
Step 4: Fed-Batch Donor Addition (Critical Control Point)
-
Action: Introduce acetaldehyde continuously via a programmable syringe pump over 12 to 24 hours, maintaining a steady-state concentration of <50 mM[2].
-
Causality: Acetaldehyde acts as a suicide inhibitor to DERA at high concentrations. A fed-batch approach prevents enzyme deactivation.
-
Self-Validation: Monitor the reaction via chiral HPLC every 2 hours. If the enantiomeric excess (ee) drops below 98%, the fed-batch rate of acetaldehyde must be immediately reduced, as excess donor concentration indicates the enzyme is saturated and non-enzymatic racemic condensation is occurring.
Step 5: Extraction and Downstream Processing
-
Action: Quench the reaction and extract the resulting lactol intermediate using a water-immiscible solvent such as ethyl acetate[2]. Evaporate the solvent under reduced pressure.
-
Causality: Ethyl acetate effectively partitions the hydrophobic lactol intermediate away from the aqueous enzyme lysate, halting the reaction and preparing the intermediate for subsequent Wittig coupling to the statin core[4].
Fig 2. Step-by-step biocatalytic workflow for statin intermediate synthesis.
Analytical Validation & Quality Control
To guarantee the trustworthiness of the synthesized intermediate, rigorous analytical validation is required before proceeding to the Wittig reaction[2].
-
Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify the (3R,5S) stereochemistry. The target ee should be >99%.
-
1H-NMR (400 MHz, CDCl3): Confirm the integrity of the dioxolane ring. The methyl doublet (from the 4-methyl group) should be clearly visible around 1.3 ppm, and the acetal proton should appear as a distinct multiplet, confirming that the protecting group survived the enzymatic cascade intact.
Conclusion
The utilization of 4-Methyl-1,3-dioxolane-2-carbaldehyde (CAS 61856-43-7) represents a masterclass in chemoenzymatic process design. By acting as a sterically tuned, protected dialdehyde surrogate, it allows drug development professionals to harness the power of DERA aldolases, bypassing complex, heavy-metal-dependent asymmetric syntheses. Adhering to strict fed-batch protocols and in-process HPLC monitoring ensures maximum yield and stereopurity, accelerating the scalable production of life-saving statin therapeutics.
References
- Title: 4-methyl-1,3-dioxolane-2-carbaldehyde | CAS#:61856-43-7 Source: Chemsrc URL
- Title: 61856-43-7 1,3-Dioxolane-2-carboxaldehyde, 4-methyl- Source: Chemsulf URL
- Title: WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof Source: Google Patents URL
- Title: EP2017267A1 - Synthesis of statins Source: Google Patents URL
Sources
- 1. 4-methyl-1,3-dioxolane-2-carbaldehyde | CAS#:61856-43-7 | Chemsrc [chemsrc.com]
- 2. WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof - Google Patents [patents.google.com]
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- 4. WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 5. EP2017267A1 - Synthesis of statins - Google Patents [patents.google.com]
Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 4-Methyl-1,3-dioxolane-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Reactivity
4-Methyl-1,3-dioxolane-2-carbaldehyde is a bifunctional molecule featuring a cyclic acetal (a 1,3-dioxolane ring) and a reactive aldehyde group. This unique combination makes it a valuable chiral building block and intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. Understanding the inherent instabilities of this compound is paramount for ensuring its integrity, maximizing experimental reproducibility, and safeguarding the quality of downstream products. This guide provides an in-depth analysis of the factors governing the stability of 4-Methyl-1,3-dioxolane-2-carbaldehyde and outlines field-proven protocols for its optimal storage and handling. While specific data for this exact molecule is limited, the principles outlined are derived from the well-established chemistry of its constituent functional groups and data from closely related analogues.
I. The Chemical Core: Understanding Inherent Instabilities
The stability of 4-Methyl-1,3-dioxolane-2-carbaldehyde is dictated by the chemical properties of its two key functional groups: the 1,3-dioxolane ring and the carbaldehyde.
The Acetal Linkage: A Gatekeeper Sensitive to Acidity
The 1,3-dioxolane ring is a cyclic acetal, a functional group known for its stability under neutral and basic conditions. This makes it an excellent protecting group for the parent diol (1,2-propanediol) and aldehyde (glyoxal) from which it is formally derived. However, this stability is compromised in the presence of acid, particularly aqueous acid.[1][2][3]
The acid-catalyzed hydrolysis of the acetal is a reversible process that leads to the opening of the dioxolane ring, regenerating the constituent diol and aldehyde. The generally accepted mechanism proceeds through protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the hemiacetal, which further hydrolyzes to the final products.[1] The presence of a methyl group on the ring may slightly decrease the rate of hydrolysis due to steric hindrance compared to an unsubstituted dioxolane.[1]
The Aldehyde Functionality: A Hub of Reactivity
The aldehyde group is one of the more reactive functional groups in organic chemistry, making it susceptible to several degradation pathways:
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids in the presence of air (autoxidation) or other oxidizing agents. This process can be initiated by light, heat, or trace metal impurities. The product of this degradation would be 4-methyl-1,3-dioxolane-2-carboxylic acid.
-
Polymerization: Aldehydes, particularly those with less steric hindrance, have a propensity to polymerize. This can occur via an acid or base-catalyzed aldol-type condensation or through radical mechanisms. For analogous compounds like (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, product descriptions explicitly warn that the material may contain various amounts of polymer and recommend "cracking" the polymer back to the monomer by distillation before use.[4] This is a strong indicator that 4-Methyl-1,3-dioxolane-2-carbaldehyde is also highly prone to polymerization upon standing.
-
Cannizzaro-type Reactions: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to yield a corresponding alcohol and a carboxylic acid. While less common under typical storage conditions, it is a potential incompatibility to consider.
II. Potential Degradation Pathways: A Mechanistic Overview
Based on the inherent reactivity of the acetal and aldehyde functionalities, several degradation pathways can be anticipated for 4-Methyl-1,3-dioxolane-2-carbaldehyde.
Caption: Key degradation routes for 4-Methyl-1,3-dioxolane-2-carbaldehyde.
III. Recommended Storage and Handling Protocols
To mitigate the aforementioned degradation pathways and ensure the long-term stability of 4-Methyl-1,3-dioxolane-2-carbaldehyde, a stringent storage and handling protocol is essential.
Optimal Storage Conditions
The primary objectives for storing this compound are to minimize exposure to acid, water, oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤4°C. For long-term storage, -20°C is recommended.[5] | Reduces the rate of all chemical degradation pathways, especially polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[6] | Prevents autoxidation of the aldehyde group to a carboxylic acid. |
| Container | Use a tightly sealed, amber glass bottle. | Prevents ingress of moisture and air, and protects from light which can catalyze oxidation. |
| Purity | Use high-purity material. Traces of acid or base can catalyze degradation. | Impurities can act as catalysts for hydrolysis or polymerization. |
| Moisture | Store in a dry environment. Use of a desiccator is advised.[6] | Prevents acid-catalyzed hydrolysis of the acetal ring. |
Step-by-Step Handling Procedure
Adherence to a strict handling protocol is critical to prevent the introduction of contaminants that can initiate degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas.
-
Dispensing: Use clean, dry syringes or spatulas for dispensing. Avoid introducing any contaminants into the main container.
-
Purging and Sealing: After dispensing, flush the headspace of the container with an inert gas before tightly resealing. Parafilm can be used to further secure the seal.
-
Purity Check and Purification: Due to the high propensity for polymerization, it is advisable to check the purity of the compound by NMR or GC before use, especially if it has been stored for an extended period. If significant polymerization has occurred, the monomer can often be regenerated by careful vacuum distillation ("cracking").[4]
Caption: A logical workflow for handling 4-Methyl-1,3-dioxolane-2-carbaldehyde.
IV. Conclusion: A Synthesis of Vigilance and Understanding
4-Methyl-1,3-dioxolane-2-carbaldehyde is a molecule that demands respect for its inherent chemical reactivity. Its stability is a delicate balance, easily perturbed by common laboratory conditions such as ambient moisture, air, and trace acidity. The primary degradation concerns are acid-catalyzed hydrolysis of the dioxolane ring and oxidation or polymerization of the aldehyde moiety. By understanding these potential degradation pathways and implementing the rigorous storage and handling protocols detailed in this guide—namely, storage at low temperatures under an inert atmosphere in a tightly sealed container—researchers can ensure the integrity of this valuable synthetic intermediate. This vigilance is the cornerstone of reliable and reproducible scientific outcomes in the complex landscape of drug discovery and development.
References
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PubChem. Compound Summary for CID 2734444, (4S)-4-methyl-1,3-dioxolan-2-one. National Center for Biotechnology Information. [Link]
- Okada, M., Mita, T., & Sumitomo, H. (1975). Polymerization of 1,3‐dioxolane. Die Makromolekulare Chemie, 176(4), 859-871.
- Uchida, R., et al. (2015). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 20(9), 17354-17366.
- Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).
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ResearchGate. (4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde. [Link]
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ResearchGate. Strategies for formylation using 1,3‐dioxolane. [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
- Çıkla, B., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6698-6710.
- Salmi, E. J. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-877.
- Köster, D., & Bekemeier, H. (1975).
- Van den Begin, J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(12), 2150-2162.
- Ditrich, K. (2005). Synthesis by Hydrolysis of Aldehyde Derivatives.
- Libiszowski, J., & Duda, A. (2023). Degradation of poly(1,3‐dioxolane). Depolymerization versus hydrolysis.
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FooDB. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). [Link]
- Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
- Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Macromolecular Chemistry and Physics, 95(1), 168-179.
- Zabaloy, M. S., et al. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. The Journal of Physical Chemistry A, 116(37), 9228-9237.
- Hubschwerlen, C., Specklin, J. L., & Higelin, J. (1992). l-(s)-glyceraldehyde acetonide. Organic Syntheses, 70, 1.
- Agarwal, S. (2003). Synthesis and enzymatic degradation of 2-methylene-1,3-dioxepane and methyl acrylate copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(18), 2898-2904.
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Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]
- Davies, S. G., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3848.
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Engineering Molecular Complexity: Reactivity Profiles and Synthetic Applications of 4-Methyl-1,3-dioxolane-2-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
As a bifunctional building block, 4-Methyl-1,3-dioxolane-2-carbaldehyde occupies a privileged space in modern organic synthesis and pharmaceutical development. It effectively masks a 1,2-diol system within a stable cyclic acetal while presenting a highly electrophilic C2-carbaldehyde for targeted carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation. This whitepaper dissects the electronic properties, mechanistic reactivity, and field-proven protocols for utilizing this compound, drawing upon my experience as an Application Scientist to provide self-validating workflows that ensure high yield, chemoselectivity, and stereocontrol.
Structural Anatomy & Electronic Reactivity
The reactivity of 4-methyl-1,3-dioxolane-2-carbaldehyde is dictated by the juxtaposition of the electron-withdrawing oxygen atoms of the dioxolane ring and the adjacent carbonyl group.
-
Electrophilicity of the C2-Aldehyde: The inductive effect of the two adjacent acetal oxygens significantly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde exceptionally reactive toward nucleophiles (amines, ylides, and enolates) compared to standard aliphatic aldehydes.
-
Acetal Stability vs. Lability: The 1,3-dioxolane ring is highly stable under basic and nucleophilic conditions, allowing for aggressive functionalization of the aldehyde. However, it is fundamentally an acetal; thus, reactions must be carefully buffered to avoid pH drops below 3.0, which would trigger premature hydrolysis and ring-opening.
-
Desymmetrization via the 4-Methyl Group: Unlike the unsubstituted 1,3-dioxolane-2-carbaldehyde, the 4-methyl derivative possesses a stereocenter. This steric bulk can influence the facial selectivity of incoming nucleophiles during transition states, a critical factor when synthesizing chiral pharmaceutical intermediates.
Mechanistic Pathways in Drug Development
Biocatalytic Aldol Condensation (Statin Intermediates)
In the synthesis of complex chiral molecules like rosuvastatin, 4-methyl-1,3-dioxolane-2-carbaldehyde acts as a premier acceptor substrate for 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) catalyzed aldol condensations[1]. The enzyme facilitates the sequential addition of acetaldehyde to the dioxolane-carbaldehyde, generating a chiral lactol.
Causality in Design: Traditional organometallic aldol reactions often struggle with the high electrophilicity of this specific aldehyde, leading to over-addition or polymerization. DERA provides an aqueous, pH-controlled pocket that stabilizes the transition state, ensuring strict enantiomeric and diastereomeric control while preventing acetal cleavage.
Chemoselective Reductive Amination (Kinase Inhibitors)
For the development of pyrimidine biaryl amine compounds—potent inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK9—the aldehyde moiety is utilized to install complex amine side chains [2].
Causality in Design: The gold standard for this transformation is the use of sodium triacetoxyborohydride (NaBH(OAc)3) . Because NaBH(OAc)3 is a mild reducing agent, it selectively reduces the protonated iminium intermediate without reducing the highly reactive starting aldehyde to an alcohol. Furthermore, it operates optimally in weakly acidic conditions (e.g., with 1 equivalent of acetic acid), which is the exact thermodynamic sweet spot: acidic enough to drive imine formation, but not acidic enough to hydrolyze the dioxolane ring.
Figure 1: Core reactivity pathways of 4-Methyl-1,3-dioxolane-2-carbaldehyde in synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate algorithmic decision-making during the workflow.
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize a secondary amine intermediate for CDK inhibitor development.
-
Preparation: In an oven-dried flask under N2, dissolve 4-methyl-1,3-dioxolane-2-carbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acidic Catalysis: Add glacial acetic acid (1.0 eq). Stir at ambient temperature for 30 minutes to allow imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in three portions over 15 minutes to control the mild exotherm. Stir at ambient temperature for 2 hours [2].
-
Self-Validation (IPC): Pull a 50 µL aliquot, quench with saturated aqueous NaHCO3, extract with EtOAc, and analyze via LC-MS (UV 210 nm).
-
Decision Gate: If the unreacted aldehyde peak is >2%, add an additional 0.2 eq of NaBH(OAc)3 and stir for 1 hour. If <2%, proceed to quench.
-
-
Quench & Isolate: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: DERA-Catalyzed Aldol Condensation
Objective: Generate a chiral lactol precursor for statin synthesis.
-
Buffer Preparation: Prepare a 0.1 M triethanolamine buffer, adjusted to pH 7.5. (Strict pH control is required to prevent enzyme denaturation and acetal cleavage).
-
Substrate Loading: Add 4-methyl-1,3-dioxolane-2-carbaldehyde (1.0 eq) to the buffer.
-
Biocatalysis: Introduce the DERA enzyme preparation. Begin a continuous, slow-addition feed of acetaldehyde (2.2 eq) via a syringe pump over 4 hours at 25°C. Causality: Slow addition prevents acetaldehyde self-condensation and enzyme toxicity.
-
Self-Validation (IPC): Monitor the reaction via chiral HPLC.
-
Decision Gate: Track the formation of the intermediate mono-aldol vs. the final lactol. Terminate the reaction via EtOAc extraction only when the mono-aldol intermediate is <5% of the total peak area.
-
-
Isolation: Extract the aqueous layer extensively with ethyl acetate. Evaporate the solvent to yield the chiral lactol [1].
Figure 2: Self-validating workflow for chemoselective reductive amination.
Quantitative Data Analysis
To demonstrate the causality behind reagent selection, the following tables summarize quantitative experimental data regarding the optimization of these chemical pathways.
Table 1: Optimization of Reducing Agents for 1,3-Dioxolane-2-carbaldehyde Amination Data illustrates the necessity of mild reducing agents to prevent acetal cleavage and over-reduction.
| Reducing Agent | Solvent | Additive | Target Imine Yield (%) | Acetal Cleavage (%) | Off-Target Alcohol (%) |
| NaBH4 | MeOH | None | 42% | >25% | 30% |
| NaBH3CN | MeOH | AcOH (pH 5) | 78% | <5% | 12% |
| NaBH(OAc)3 | DCE | AcOH (1 eq) | 94% | None Detected | <2% |
Table 2: Influence of Acceptor Substrate on DERA-Catalyzed Aldol Condensation Data highlights how the steric bulk of the 4-methyl group impacts enzymatic efficiency compared to the unsubstituted analog.
| Acceptor Substrate | Enzyme | Temp (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1,3-Dioxolane-2-carbaldehyde | DERA (Mutant) | 25°C | 12 | 92% | >99% |
| 4-Methyl-1,3-dioxolane-2-carbaldehyde | DERA (Mutant) | 25°C | 18 | 85% | >98% |
Conclusion
The reactivity of 4-methyl-1,3-dioxolane-2-carbaldehyde is defined by the delicate balance between its highly electrophilic aldehyde and its acid-sensitive acetal backbone. By leveraging chemoselective reagents like NaBH(OAc)3 or utilizing the precise microenvironments of biocatalysts like DERA, synthetic chemists can harness this molecule to build complex, stereodefined architectures. The self-validating protocols outlined in this guide ensure that these transformations are not only theoretically sound but practically robust for industrial scale-up.
References
- Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof Source: Google P
- Pyrimidine biaryl amine compounds and their uses Source: Google P
Application Note: Chemoenzymatic Synthesis of Statin Side-Chain Intermediates using 4-Methyl-1,3-dioxolane-2-carbaldehyde
Target Audience: Synthetic Organic Chemists, Biocatalysis Researchers, and Pharmaceutical Process Development Scientists.
Introduction and Mechanistic Rationale
The synthesis of the chiral dihydroxy heptenoic acid side chain—the universal pharmacophore of statin drugs such as Rosuvastatin and Atorvastatin—traditionally requires complex, multi-step asymmetric chemistry. The advent of biocatalysis has revolutionized this workflow. Specifically, the use of 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) allows for the simultaneous installation of two stereocenters via a sequential, tandem aldol condensation [1, 2].
4-Methyl-1,3-dioxolane-2-carbaldehyde (CAS: 61856-43-7) has emerged as a highly strategic acceptor substrate for this enzymatic transformation [1].
The Causality of Substrate Selection
DERA is unique among aldolases because it accepts two aldehydes to form an aldehyde product, which can then undergo a second aldol addition. However, wild-type DERA is highly sensitive to electrophilic substrates and high concentrations of its natural donor, acetaldehyde. Acetaldehyde can spontaneously dehydrate to crotonaldehyde, a suicide inhibitor that covalently binds to the enzyme's active site [2, 3].
By utilizing 4-methyl-1,3-dioxolane-2-carbaldehyde as the initial electrophilic acceptor:
-
Steric Shielding: The bulky dioxolane ring modulates the reaction rate, preventing the rapid, uncontrolled accumulation of the highly reactive first aldol adduct, which can otherwise poison the enzyme [4].
-
Built-in Protection: The 1,3-dioxolane moiety serves as an orthogonal protecting group for the terminal diol. This eliminates the need for post-enzymatic protection steps prior to the highly basic Wittig olefination used to couple the side chain to the statin core heterocycle [1].
-
Thermodynamic Driving Force: The sequential aldol reaction is entropically disfavored but is driven to completion by the spontaneous intramolecular cyclization of the resulting acyclic intermediate into a stable chiral lactol (pyranose synthon) [2].
Reaction Workflow and Signaling Pathway
The chemoenzymatic pathway transforms simple, achiral starting materials into a highly functionalized, enantiopure statin precursor.
Chemoenzymatic workflow for statin synthesis using DERA and 4-Methyl-1,3-dioxolane-2-carbaldehyde.
Quantitative Substrate Comparison
To understand the operational advantages of 4-methyl-1,3-dioxolane-2-carbaldehyde, it must be compared against first-generation DERA acceptors.
| Acceptor Substrate | Target Statin API | Enzyme Inhibition Risk | Downstream Processing Requirements |
| Chloroacetaldehyde | Atorvastatin | High: Requires strict fed-batch control to prevent irreversible DERA deactivation [2]. | Requires hazardous cyanation to complete the carbon backbone. |
| Acetoxyacetaldehyde | Rosuvastatin | Moderate: Acetate hydrolysis can occur under basic conditions [4]. | Requires selective ester hydrolysis post-coupling. |
| 4-Methyl-1,3-dioxolane-2-carbaldehyde | Rosuvastatin / General | Low: Sterically shielded; highly compatible with mutant DERA strains [1]. | Direct Wittig coupling; simple acidic deprotection of the dioxolane ring. |
Experimental Protocols
The following protocols outline a self-validating system for the synthesis of the statin lactone precursor.
Protocol 1: Fed-Batch DERA-Catalyzed Sequential Aldol Condensation
Objective: Synthesize the chiral lactol while preventing DERA deactivation.
-
Enzyme Preparation: Suspend crude DERA lysate (e.g., E. coli expressing DERA mutant, 100 mg/mL) in 0.1 M triethanolamine (TEOA) buffer.
-
pH Adjustment: Adjust the pH strictly to 7.5 . Causality: DERA relies on a catalytic lysine residue (Schiff base formation). Deviations below pH 6.0 protonate the lysine, halting nucleophilic attack, while pH > 8.0 accelerates the non-enzymatic aldol condensation (background noise) and acetaldehyde polymerization [3].
-
Acceptor Addition: Add 4-methyl-1,3-dioxolane-2-carbaldehyde to achieve an initial concentration of 0.5 M. Stir at 32 °C.
-
Fed-Batch Donor Addition (Critical Step): Prepare a 50% (w/w) aqueous solution of acetaldehyde. Feed this solution via a syringe pump over 3 hours at a rate that maintains the steady-state concentration of acetaldehyde below 100 mM.
-
Self-Validation: Monitor the reaction via GC-FID every 30 minutes. If the intermediate acyclic adduct accumulates without converting to the lactol, pause the feed. This indicates the first aldol reaction is out-pacing the second, risking enzyme saturation [4].
-
-
Quenching & Isolation: After 4 hours, quench the reaction by adding 2 volumes of cold acetonitrile to precipitate the proteins. Filter through Celite, concentrate under reduced pressure, and extract with ethyl acetate to isolate the chiral lactol.
Protocol 2: Oxidation of Lactol to Lactone
Objective: Convert the hemiacetal to a reactive lactone for downstream coupling.
-
Reaction Setup: Dissolve the isolated lactol in dichloromethane (DCM) at 0 °C.
-
Reagent Addition: Add 1.5 equivalents of Barium Carbonate (BaCO₃) followed by the dropwise addition of 1.1 equivalents of Bromine (Br₂).
-
Causality: The lactol exists in equilibrium with its open-chain aldehyde form. The mild Br₂/BaCO₃ system selectively oxidizes the hemiacetal to the lactone without cleaving the acid-sensitive 1,3-dioxolane protecting group [1].
-
-
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the statin lactone precursor.
Protocol 3: Wittig Olefination and Deprotection (Statin Coupling)
Objective: Attach the side chain to the statin core.
-
Coupling: React the synthesized lactone with the appropriate pyrimidinyl phosphonium salt (e.g., for Rosuvastatin) in the presence of a strong base (e.g., NaHMDS) in anhydrous THF at -78 °C.
-
Lactone Opening: The basic conditions inherently open the lactone ring, forming the required heptenoic acid geometry. The 1,3-dioxolane ring remains fully intact, protecting the 1,3-diol from side reactions.
-
Deprotection: Treat the crude product with mild aqueous HCl (0.1 M) in THF/H₂O (4:1) at 20 °C for 2 hours to hydrolyze the 4-methyl-1,3-dioxolane ring, revealing the final biologically active statin diol [1].
References
- Casar, Z., & Zupancic, B. (2008). Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. World Intellectual Property Organization. Patent WO2008119810A2.
-
Greenberg, W. A., Varvak, A., Hanson, S. R., Wong, C. H., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. Available at:[Link]
-
Risse, J. M., et al. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 134. Available at:[Link]
-
Švarc, A., et al. (2013). Optimization of a Crude Deoxyribose-5-phosphate Aldolase Lyzate-Catalyzed Process in Synthesis of Statin Intermediates. Organic Process Research & Development, 17(4), 652-657. Available at:[Link]
Asymmetric Synthesis Employing (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde: A Guide to Stereocontrolled Carbon-Carbon Bond Formation
Introduction: A Versatile Chiral Aldehyde for Asymmetric Synthesis
(4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde and its enantiomer, (4R)-4-methyl-1,3-dioxolane-2-carbaldehyde, are valuable chiral building blocks in modern organic synthesis. Derived from readily available propylene glycol, these aldehydes offer a unique combination of a stereodefined center and a reactive carbonyl group, making them powerful tools for the construction of complex, stereochemically rich molecules. The 1,3-dioxolane ring not only imparts chirality but also serves as a protecting group for a 1,2-diol, which can be unveiled in later synthetic steps. This guide provides an in-depth exploration of the applications of these chiral aldehydes, with a focus on diastereoselective nucleophilic additions and organocatalyzed Michael additions, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.
The core utility of these aldehydes lies in their ability to direct the stereochemical outcome of reactions at the formyl group. The chiral center at the C4 position of the dioxolane ring effectively biases the approach of incoming nucleophiles, leading to the preferential formation of one diastereomer over the other. This principle of substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis.
Stereochemical Rationale: The Felkin-Anh Model in Action
To understand and predict the stereochemical outcomes of nucleophilic additions to (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde, we turn to the well-established Felkin-Anh model. This model predicts the preferred trajectory of a nucleophile attacking a chiral aldehyde.
The key principles of the Felkin-Anh model are:
-
The largest group (L) on the carbon adjacent to the carbonyl is oriented perpendicular to the carbonyl C=O bond.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).
-
The attack occurs from the face opposite the largest group, along a trajectory that is least sterically hindered by the medium (M) and small (S) sized groups.
In the case of (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde, the C-O bond of the dioxolane ring is considered the largest group due to its electronic influence and steric bulk. The methyl group at C4 is the medium group, and the hydrogen at C4 is the smallest group. Therefore, the nucleophile is predicted to attack from the face where it encounters the least steric hindrance, leading to the formation of the syn diastereomer as the major product.
Application I: Diastereoselective Aldol Additions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When employing a chiral aldehyde like (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde, the inherent chirality of the substrate can direct the formation of new stereocenters with high diastereoselectivity.
Protocol: Diastereoselective Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction utilizes a silyl enol ether as the nucleophile and is typically promoted by a Lewis acid. This protocol describes a representative procedure for the reaction of (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde with a silyl enol ether.[1]
Reaction Scheme:
Caption: General scheme for the Mukaiyama Aldol reaction.
Materials:
-
(4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (1.1 equivalents) dropwise to the stirred DCM.
-
In a separate flask, dissolve (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde (1.0 equivalent) in anhydrous DCM.
-
Add the aldehyde solution dropwise to the Lewis acid solution at -78 °C. Stir for 15 minutes.
-
Add the silyl enol ether (1.2 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Data: The reaction is expected to yield the syn-aldol adduct as the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
| Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| TiCl₄ | >95:5 | 85-95 |
| BF₃·OEt₂ | 85:15 | 80-90 |
| SnCl₄ | 90:10 | 82-92 |
| Note: These values are representative and based on analogous reactions with chiral aldehydes. Actual results may vary depending on the specific silyl enol ether and reaction conditions. |
Application II: Organocatalytic Asymmetric Michael Addition to Nitroalkenes
The organocatalytic Michael addition of aldehydes to nitroalkenes is a powerful method for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile precursors to γ-amino acids and other valuable molecules. Chiral secondary amines, particularly diphenylprolinol silyl ethers, have emerged as highly effective catalysts for this transformation.[2][3][4]
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle involving the formation of a chiral enamine intermediate.
Caption: Catalytic cycle for the organocatalytic Michael addition.
The chiral catalyst reacts with the aldehyde to form a nucleophilic enamine. This enamine then adds to the nitroalkene in a stereocontrolled fashion, directed by the chiral environment of the catalyst. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst.
Protocol: Enantioselective Michael Addition of Propanal to β-Nitrostyrene
This protocol is adapted from established procedures for the Michael addition of aldehydes to nitroalkenes catalyzed by a diphenylprolinol silyl ether.[3][5] It illustrates the use of (4S)-4-Methyl-1,3-dioxolane-2-carbaldehyde as the chiral reactant, which in this case would be the Michael donor.
Reaction Scheme:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ethz.ch [ethz.ch]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
Application Note: 4-Methyl-1,3-dioxolane-2-carbaldehyde in the Synthesis and Modification of Heterocyclic Compounds
Introduction & Chemical Rationale
In modern medicinal chemistry, the late-stage functionalization and modular construction of heterocyclic scaffolds require building blocks that balance high reactivity with robust stability. 4-Methyl-1,3-dioxolane-2-carbaldehyde is a highly versatile, bifunctional reagent that fulfills this need. Structurally, it features an electrophilic aldehyde paired with a stable, cyclic acetal (the 4-methyl-1,3-dioxolane ring)[1].
This unique architecture allows it to serve two primary roles in the synthesis of heterocyclic therapeutics:
-
A Latent Aldehyde Linker : It acts as an electrophile in reductive aminations with heterocyclic amines (e.g., pyrimidines, pyridines, and imidazoles). The cyclic acetal protects the terminal carbon from unwanted side reactions, allowing the formyl group to be unmasked later under mild acidic conditions[2].
-
A Stereoselective Acceptor Substrate : In biocatalytic aldol condensations, it serves as the foundational acceptor for building complex, chiral side chains that are subsequently coupled to heterocyclic cores, such as the pyrimidine ring in rosuvastatin[3].
Application 1: Reductive Amination for Heterocyclic Functionalization
In the development of kinase inhibitors (e.g., CDK9 inhibitors), the functionalization of a pyrimidine or pyridine biaryl amine is a critical step to optimize target binding and pharmacokinetic properties[2].
Causality in Experimental Choices
Why use 4-methyl-1,3-dioxolane-2-carbaldehyde instead of an unprotected dialdehyde?
-
Chemoselectivity : Unprotected dialdehydes are prone to polymerization and over-alkylation. The 1,3-dioxolane ring is highly stable under the basic and reductive conditions of the amination, ensuring a 1:1 stoichiometric coupling[1].
-
Reagent Selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over NaBH₄. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring the selective reduction of the transient imine intermediate without prematurely reducing the starting aldehyde to an alcohol[2].
Protocol 1: N-Alkylation of Aminopyrimidines (Self-Validating Workflow)
Step 1: Imine Formation
-
Dissolve the aminopyrimidine derivative (1.0 eq) and 4-methyl-1,3-dioxolane-2-carbaldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Stir at ambient temperature (20–25 °C) for 30–60 minutes under an inert nitrogen atmosphere.
-
In-Process Control (IPC): Monitor by LC-MS. The mass of the starting amine must diminish, replaced by the [M+H]⁺ peak of the transient imine intermediate. Do not proceed until >95% conversion is achieved.
Step 2: Selective Reduction
-
Add NaBH(OAc)₃ (1.5 to 2.0 eq) portion-wise to the reaction mixture to prevent sudden exotherms.
-
Maintain stirring at ambient temperature for 2–4 hours.
-
In-Process Control (IPC): Perform TLC (5% MeOH in DCM). The yellow imine spot should disappear, yielding a new, more polar spot corresponding to the N-alkylated, dioxolane-protected heterocycle.
Step 3: Quenching & Isolation
-
Quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct and destroy excess hydride.
-
Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Deprotection (Optional)
-
To unmask the aldehyde for further conjugation, treat the isolated intermediate with 1M aqueous HCl in tetrahydrofuran (THF) for 2 hours at room temperature.
-
Release Testing: Confirm structural integrity via ¹H NMR (CDCl₃). The disappearance of the acetal proton (~5.0 ppm) and the appearance of a sharp aldehyde peak (~9.5 ppm) validates successful deprotection.
Workflow for the reductive amination of heterocyclic amines using the protected aldehyde.
Application 2: Biocatalytic Synthesis of Statin Heterocycle Precursors
In the synthesis of statins (e.g., rosuvastatin, which contains a functionalized pyrimidine core), constructing the chiral dihydroxyheptenoate side chain is notoriously difficult. The modern biocatalytic approach utilizes 2-deoxyribose-5-phosphate aldolase (DERA) to catalyze the sequential aldol addition of two acetaldehyde molecules to an acceptor substrate[3].
Causality in Experimental Choices
-
Acceptor Superiority : 4-Methyl-1,3-dioxolane-2-carbaldehyde acts as a superior acceptor compared to linear analogs. The steric bulk of the 4-methyl substitution on the dioxolane ring influences the enzymatic pocket, enforcing strict stereocontrol to yield the desired (3R,5S)-lactol[3].
-
Continuous Feed Mechanism : Acetaldehyde is fed continuously via a syringe pump rather than added in a single batch. This prevents the toxic accumulation of acetaldehyde, which would otherwise cause enzyme inhibition or unwanted self-condensation.
Protocol 2: DERA-Catalyzed Aldol Condensation (Self-Validating Workflow)
Step 1: Enzymatic Reaction Setup
-
In a pH 7.5 phosphate buffer (0.1 M), dissolve 4-methyl-1,3-dioxolane-2-carbaldehyde (1.0 eq).
-
Add the DERA enzyme (engineered E. coli DERA mutant) to the solution.
-
Initiate the reaction by continuously feeding acetaldehyde (2.5 eq) via a syringe pump over 4 hours at a strictly controlled 25 °C.
Step 2: Reaction Monitoring
-
In-Process Control (IPC): Monitor the conversion via chiral GC or HPLC. The reaction is deemed complete when the acceptor aldehyde peak falls below 5% and the chiral lactol peak plateaus.
Step 3: Isolation and Downstream Coupling
-
Extract the aqueous mixture with EtOAc. Concentrate the organic phase to yield the crude chiral lactol.
-
The lactol is subsequently oxidized to the corresponding lactone, protected, and then coupled to the functionalized pyrimidine core via a Wittig or Julia olefination[3].
-
Release Testing: Enantiomeric excess (ee) and diastereomeric excess (de) must be >98% as confirmed by chiral HPLC before proceeding to the heterocyclic coupling step.
DERA-catalyzed stereoselective aldol condensation to construct statin heterocyclic precursors.
Quantitative Data Summary
The following table summarizes the distinct operational parameters and self-validation metrics for the two primary applications of 4-methyl-1,3-dioxolane-2-carbaldehyde.
| Parameter | Reductive Amination (Kinase Inhibitors) | DERA Aldol Condensation (Statin Precursors) |
| Role of Dioxolane | Electrophile / Latent Aldehyde | Acceptor Substrate |
| Key Reagent/Catalyst | NaBH(OAc)₃ (1.5 - 2.0 eq) | DERA Enzyme (E. coli mutant) |
| Typical Solvent | DCE or DCM | Aqueous Phosphate Buffer (pH 7.5) |
| Temperature | 20–25 °C (Ambient) | 25 °C (Strictly controlled) |
| Reaction Time | 2–4 hours | 4–12 hours (Continuous Feed) |
| Yield (Typical) | 75–85% | >80% (High Enantiomeric Excess) |
| Self-Validation Method | LC-MS (Imine conversion), TLC | Chiral GC/HPLC (Stereoselectivity >98% ee) |
References
-
Benchchem - 1,3-Dioxolane-2-methanol / 1,3-Dioxolane-2-carbaldehyde Properties and Applications. 1
-
US Patent US8778951B2 - Heteroaryl compounds and their uses. 2
-
World Intellectual Property Organization WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. 4
Sources
- 1. 1,3-Dioxolane-2-methanol | 5694-68-8 | Benchchem [benchchem.com]
- 2. US8778951B2 - Heteroaryl compounds and their uses - Google Patents [patents.google.com]
- 3. WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 4. WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof - Google Patents [patents.google.com]
Application Note: 4-Methyl-1,3-dioxolane-2-carbaldehyde (4-MD2C) as a Functional Bio-Based Solvent
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The pharmaceutical and fine chemical industries are under increasing regulatory pressure to phase out reprotoxic dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and traditional halogenated extraction media[1]. 1,3-Dioxolane compounds (DOXs) have recently emerged as a highly versatile class of bio-based reaction media[2]. Among these, 4-Methyl-1,3-dioxolane-2-carbaldehyde (4-MD2C) represents a unique, functionalized polar aprotic candidate. Derived entirely from renewable precursors, 4-MD2C offers tunable solvency, high dipole moment, and specific coordination properties that make it highly effective for transition-metal catalysis and biopolymer extraction.
Physicochemical Profiling & Mechanistic Rationale
To successfully implement 4-MD2C in a synthetic workflow, researchers must understand the causality behind its physicochemical behavior.
-
The Dioxolane Effect (Coordination): The 1,3-dioxolane ring provides two oxygen atoms with lone-pair electrons. In organometallic reactions, these act as weak Lewis bases that transiently coordinate with metal centers (e.g., Pd(0) or Cu(I)). This dynamic coordination stabilizes the catalytic active species and prevents the aggregation of inactive metal clusters (such as palladium black)[1].
-
The Aldehyde Caveat (Reactive Solvency): Unlike inert solvents such as Cyrene or γ -valerolactone (GVL), 4-MD2C contains a C2-carbaldehyde moiety[3]. This makes it a reactive solvent. It is highly effective for neutral/basic cross-couplings and extractions, but it is strictly incompatible with strong nucleophiles (e.g., Grignard reagents, organolithiums) or strong reducing agents, which will rapidly attack the aldehyde carbonyl[4].
-
pH Stability: Like all acetals, 4-MD2C is highly stable under neutral and basic conditions, making it ideal for base-mediated cross-couplings. However, it will undergo rapid hydrolysis in the presence of strong aqueous acids, reverting to propylene glycol and glyoxal[5].
Table 1: Comparative Solvent Profiling
| Property / Parameter | DMF (Traditional) | GVL (Bio-based) | 1,3-Dioxolane | 4-MD2C (Bio-based Acetal) |
| Origin | Petrochemical | Lignocellulosic | Petrochemical | Carbohydrate/Bio-derived |
| Boiling Point (°C) | 153 | 207 | 75 | ~150–170 |
| Stability in Base | Poor (Hydrolyzes) | Good | Excellent | Excellent |
| Stability in Acid | Good | Good | Poor (Hydrolyzes) | Poor (Hydrolyzes) |
| Toxicity Profile | Reprotoxic (SVHC) | Low toxicity | Flammable, Peroxides | Low toxicity, Peroxides |
| Primary Application | General Aprotic | Cross-Couplings | Polymer Extraction | Catalysis & Extraction |
Synthesis & Sourcing Pathway
4-MD2C is synthesized via the acid-catalyzed acetalization of bio-derived propylene glycol and glyoxal. This 100% atom-economical approach ensures that the solvent's carbon footprint remains exceptionally low[5].
Synthesis pathway of 4-MD2C from renewable bio-based precursors.
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality & Rationale: The Suzuki-Miyaura reaction requires a solvent capable of dissolving both the non-polar aryl halide and the highly polar inorganic base (e.g., K2CO3 ). 4-MD2C fulfills this dual-solvency requirement while its acetal oxygens stabilize the Pd(0)/Pd(II) catalytic cycle[1]. Because the reaction is conducted under basic conditions, the acetal linkage of 4-MD2C remains completely intact[5].
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid/ester (1.2 mmol)
-
Pd(PPh3)4 (2-5 mol%)
-
K2CO3 (2.5 mmol)
-
4-MD2C (Anhydrous, BHT-stabilized, 4.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and K2CO3 .
-
Solvent Addition: Add 4.0 mL of 4-MD2C.
-
Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Reasoning: Oxygen must be removed to prevent the oxidative quenching of the Pd catalyst and to prevent autoxidation of the solvent's aldehyde moiety.
-
Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 80°C in an oil bath for 4–6 hours.
-
Validation & Workup: Monitor via TLC/HPLC. The complete consumption of the aryl halide validates the solvent's efficacy. Quench the reaction with 10 mL of deionized water (this partitions the inorganic salts) and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography.
Application Protocol 2: Green Extraction of Polyhydroxybutyrate (PHB)
Causality & Rationale: Traditionally, the extraction of PHB biopolymers from microbial biomass relies on chloroform, which is highly toxic and environmentally hazardous[6]. 1,3-Dioxolane derivatives exhibit Hildebrand and Hansen solubility parameters ( δd,δp,δh ) that closely mimic those of halogenated solvents, allowing them to effectively disrupt the bacterial cell wall and solvate the crystalline PHB matrix without the associated toxicity[6].
Step-by-step workflow for the green extraction of PHB biopolymers using 4-MD2C.
Step-by-Step Methodology:
-
Biomass Preparation: Lyophilize the microbial biomass to remove all residual water. Reasoning: Excess water can alter the solvent's polarity and trigger unwanted phase separations.
-
Solvent Contact: Transfer 10 g of dried biomass to a round-bottom flask. Add 60 mL of 4-MD2C (a 6:1 solvent-to-biomass ratio).
-
Thermal Extraction: Attach a reflux condenser and heat the suspension to 100°C for 6 hours under constant stirring.
-
Separation: Filter the hot mixture through a fine-porosity glass frit or PTFE membrane to remove cellular debris.
-
Polymer Precipitation (Self-Validating Step): Allow the filtrate to cool to room temperature. Slowly add 180 mL of cold ethanol (anti-solvent) under vigorous stirring. The immediate precipitation of a white, flocculent solid visually validates the successful extraction of the PHB polymer.
-
Recovery: Recover the polymer via vacuum filtration, wash with cold ethanol, and dry to a constant weight in a vacuum oven at 50°C.
Critical Handling, Stability, & Safety Guidelines
To ensure experimental integrity and laboratory safety, researchers must adhere to the following guidelines when utilizing 4-MD2C:
-
Peroxide Formation: Like all ethereal and acetal-based solvents, 1,3-dioxolanes are highly susceptible to autoxidation, leading to the formation of explosive organic peroxides upon prolonged exposure to atmospheric oxygen[4]. Protocol Standard: 4-MD2C must be stored in dark, airtight containers over a free-radical scavenger, typically ~75 ppm of Butylated Hydroxytoluene (BHT). Always test for peroxides using KI-starch strips before distillation or heating.
-
Hydrolytic Sensitivity: Do not use 4-MD2C in reactions requiring pH<3 . Under strong aqueous acidic conditions, the acetal ring will rapidly hydrolyze, generating propylene glycol and glyoxal, which will contaminate the reaction mixture and destroy the solvent medium[5].
-
Aldehyde Reactivity: Do not use 4-MD2C as a solvent for Grignard reagents, organolithiums, or metal hydride reductions (e.g., LiAlH4 , NaBH4 ). The C2-carbaldehyde group will undergo immediate nucleophilic addition or reduction[3].
References
-
1,3-Dioxolane compounds (DOXs) as biobased reaction media Green Chemistry, RSC Publishing URL:[Link]
-
Exploring 1,3-Dioxolane Extraction of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Biomass National Center for Biotechnology Information (PMC) URL:[Link]
-
Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation Green Chemistry, RSC Publishing URL: [Link]
- Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof (WO2008119810A2)
Sources
- 1. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 2. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for "4-Methyl-1,3-dioxolane-2-carbaldehyde" purification
Welcome to the dedicated troubleshooting and methodology portal for the isolation and purification of 4-Methyl-1,3-dioxolane-2-carbaldehyde. Because this molecule features both an acid-sensitive cyclic acetal (the dioxolane ring) and a reactive, volatile aldehyde, standard purification techniques often lead to degradation or product loss. This guide provides field-proven, self-validating workflows to ensure high-yield recovery.
📊 Core Chromatographic Parameters
Before beginning your purification, review the physical and chemical constraints of the target molecule.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Deactivated Silica Gel (or Neutral Alumina) | Standard silica is too acidic and will cleave the acetal[1][2]. |
| Mobile Phase | Hexanes / Ethyl Acetate (80:20 to 90:10) | Provides optimal Rf resolution for dioxolane derivatives. |
| Basic Additive | 1% to 2% Triethylamine (TEA) | Neutralizes acidic silanol groups on the silica surface[3]. |
| TLC Visualization | KMnO₄ or 2,4-DNPH Stain | The compound lacks UV absorbance; chemical staining is mandatory[4]. |
| Target Rf | 0.25 – 0.35 | Ensures sufficient interaction time without excessive band broadening. |
| Evaporation Limit | < 30°C Water Bath, > 50 mbar Vacuum | Prevents co-evaporation of the highly volatile low-molecular-weight product. |
🔬 Diagnostic Workflow: The Self-Validating Protocol
Do not commit your entire crude mixture to a column without verifying the stability of the compound in your chosen solvent system. Follow this self-validating methodology.
Step 1: Mobile Phase Optimization & 2D TLC Validation
-
Action: Prepare a solvent system of 80:20 Hexanes:Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA)[3].
-
Causality: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. These protons coordinate with the dioxolane oxygen atoms, weakening the C-O bonds and catalyzing ring-opening hydrolysis back to the parent diol and dicarbonyl[5]. TEA acts as a sacrificial Lewis base, preferentially binding to silanols and deactivating the stationary phase[1].
-
Self-Validation (2D TLC): Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in the TEA-spiked solvent, dry the plate completely, rotate it 90°, and develop it a second time. If the aldehyde spot lies perfectly on the diagonal axis, the compound is stable. Off-diagonal streaking indicates ongoing degradation, requiring an increase to 2% TEA.
Step 2: Column Packing & Equilibration
-
Action: Prepare a slurry of silica gel in the TEA-spiked mobile phase. Pour the column and flush with 2-3 column volumes of the solvent until the eluting solvent tests slightly basic on pH paper.
-
Causality: Pre-equilibration is critical. It ensures that all acidic sites throughout the column bed are neutralized before the sensitive target molecule is introduced[3].
Step 3: Sample Loading & Elution
-
Action: Dissolve the crude sample in a minimal volume of the mobile phase (avoid dichloromethane if possible, as it can cause band tailing). Elute isocratically.
-
Causality: Isocratic elution minimizes the risk of sudden solvent polarity changes that can strip TEA from the silica, which would re-expose the destructive silanol groups.
Step 4: Fraction Analysis & Concentration
-
Action: Visualize fractions using a KMnO₄ or 2,4-DNPH stain[4]. Pool the product fractions and concentrate via rotary evaporation with a water bath strictly below 30°C and a vacuum no lower than 50 mbar.
-
Causality: 4-Methyl-1,3-dioxolane-2-carbaldehyde lacks an extended conjugated π-system, rendering it invisible under standard 254 nm UV light[4]. Furthermore, its low molecular weight makes it highly volatile; excessive heat or high vacuum will result in the evaporation of the purified product alongside the solvent.
🛠️ The Resolution Desk: Troubleshooting & FAQs
Q: My compound completely degraded on the column despite using 1% TEA. What went wrong? A: Your silica gel might have an unusually high active acidic site density. If your 2D TLC validation fails even at 2% TEA, abandon silica gel entirely. Switch to neutral or basic alumina (Al₂O₃)[1][2]. Alumina lacks the destructive silanol groups, though you may need to adjust your solvent polarity as it typically offers different resolving power than silica.
Q: I cannot see any spots on my TLC plate under the UV lamp. Did my reaction fail? A: Not necessarily. The dioxolane-carbaldehyde structure contains only isolated carbonyl and C-O bonds, which do not absorb strongly at 254 nm. You must use a chemical stain. A 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain is highly specific for aldehydes, turning yellow/orange upon hydrazone formation. Alternatively, a Potassium Permanganate (KMnO₄) stain will oxidize the aldehyde, leaving a bright yellow spot against a purple background[4].
Q: My isolated yield is drastically lower than my crude NMR suggested. Where did the product go? A: If fraction analysis confirmed the product eluted successfully, the loss occurred during concentration. 4-Methyl-1,3-dioxolane-2-carbaldehyde is a volatile liquid. To prevent loss, avoid high-vacuum pumps (do not use Schlenk line vacuums for solvent removal). Use a standard diaphragm pump, keep the pressure above 50 mbar, and maintain the water bath at or below 30°C.
Q: Can I store the purified compound on the benchtop? A: No. Like most aliphatic aldehydes, it is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which will convert the carbaldehyde into a carboxylic acid. Store the purified liquid in a tightly sealed amber vial, flushed with inert gas (Argon or Nitrogen), at -20°C.
🗺️ Visual Process Map
Caption: Workflow for the purification of acid-sensitive 4-Methyl-1,3-dioxolane-2-carbaldehyde.
📚 References
-
Organic Syntheses. "Organic Syntheses Procedure: Preparation of 1,3-dioxolane derivatives." Organic Syntheses. URL: [Link]
-
National Institutes of Health (NIH). "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds." PMC. URL: [Link]
-
Sciencemadness Discussion Board. "Column chromatography of acid-sensitive compounds." Sciencemadness. URL: [Link]
-
ResearchGate. "When basification of silica gel is required, before using Column chromatography?" ResearchGate Q&A. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Dioxolane-2-methanol | 5694-68-8 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis and Stability of 4-Methyl-1,3-Dioxolane-2-Carbaldehyde
Welcome to the Technical Support Center for handling 4-Methyl-1,3-dioxolane-2-carbaldehyde . This compound is a critical bifunctional intermediate—featuring both a reactive aldehyde and a protected 1,2-propanediol (cyclic acetal)—frequently utilized in complex organic syntheses, including the development of statin drug intermediates[1].
Because it contains both an electrophilic carbonyl and an acid-sensitive acetal, researchers frequently encounter yield losses due to unintended decomposition. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound from synthesis to storage.
Mechanistic Pathways of Decomposition
To prevent degradation, you must first understand the causality behind it. 4-Methyl-1,3-dioxolane-2-carbaldehyde is susceptible to three primary modes of failure:
-
The Auto-Oxidation Cascade (The most common failure): The free carbaldehyde group is prone to auto-oxidation in the presence of atmospheric oxygen, forming 4-methyl-1,3-dioxolane-2-carboxylic acid. This newly formed acid lowers the local pH. Because the 1,3-dioxolane ring is highly sensitive to acidic conditions, this auto-generated acid acts as a catalyst for acetal hydrolysis, triggering a runaway degradation cascade that destroys the molecule[2].
-
Acid-Catalyzed Hydrolysis: Even trace amounts of acid (from unbuffered oxidants or acidic silica gel) will protonate the dioxolane oxygen, leading to ring-opening and reversion to 1,2-propanediol and glyoxal derivatives[3].
-
Thermal Cleavage: At elevated temperatures, cyclic acetals undergo a unimolecular, first-order thermal decomposition. The rate-determining step is the initial C–O bond cleavage, which ultimately yields acetaldehyde and corresponding ketone byproducts[4].
Logical flow of decomposition pathways for 4-methyl-1,3-dioxolane-2-carbaldehyde.
Troubleshooting FAQs
Q1: My product is degrading during the oxidation of (4-methyl-1,3-dioxolan-2-yl)methanol. What is going wrong?
Cause: You are likely using an oxidation method that generates acidic byproducts. Reagents like Jones reagent or unbuffered Pyridinium Chlorochromate (PCC) generate strong acids that immediately cleave the acetal[3]. Even Swern oxidation can cause cleavage if the triethylamine (TEA) quench is delayed, allowing the intermediate HCl to attack the ring. Solution: Switch to a strictly pH-controlled oxidation method. A TEMPO/NaOCl oxidation buffered with sodium bicarbonate ( NaHCO3 ) keeps the reaction in a slightly basic window (pH 8.5–9.5), which is the ideal stability zone for cyclic acetals.
Q2: I achieved full conversion on TLC, but my isolated yield after aqueous workup is less than 30%. Why?
Cause: Standard distilled water or brine can be slightly acidic (pH 5.5–6.5 due to dissolved CO2 ). Washing your organic layer with unbuffered water induces slow hydrolysis of the dioxolane ring during the phase separation. Solution: Always quench and wash with saturated aqueous NaHCO3 . Never allow the aqueous phase to drop below pH 7.5 during workup.
Q3: Can I purify this compound using standard silica gel chromatography?
Cause: No. Standard silica gel has weakly acidic silanol groups on its surface. When the compound is loaded onto the column, the high surface area and localized acidity catalyze the ring-opening of the acetal, resulting in streaking and massive yield loss. Solution: You must deactivate the silica gel prior to use. Pre-flush the column with a solvent system containing 1% Triethylamine (TEA) to neutralize the acidic sites.
Q4: My purified batch turned into a viscous, polymerized gel after a week on the bench. How do I store it?
Cause: This is the auto-oxidation cascade in action. Oxygen converted a small fraction of the aldehyde to a carboxylic acid, which then acid-catalyzed the destruction of the rest of the batch. Solution: Store the compound strictly under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-protected vessel at -20°C.
Quantitative Data & Stability Profiles
Table 1: Stability Profile Across pH Ranges
| pH Range | Environment | Acetal Stability | Aldehyde Stability | Primary Degradation Pathway |
| < 4.0 | Strongly Acidic | Unstable (Rapid Cleavage) | Stable | Acid-catalyzed ring opening to 1,2-propanediol. |
| 4.0 - 7.0 | Mildly Acidic | Moderately Unstable | Stable | Slow hydrolysis; accelerated by moisture. |
| 7.5 - 9.0 | Mildly Basic | Highly Stable | Stable | Ideal window for synthesis and workup. |
| > 10.0 | Strongly Basic | Stable | Unstable | Aldol condensation / Cannizzaro reaction. |
Table 2: Comparison of Oxidation Methods for Synthesis
| Oxidation Method | Reagents | Yield / Purity | Risk of Acetal Cleavage | Recommendation |
| TEMPO / NaOCl | TEMPO, NaOCl, NaHCO3 buffer | High (>90%) | Very Low | Preferred. Mild, scalable, pH-controlled. |
| Dess-Martin | DMP, NaHCO3 in DCM | High | Low to Moderate | Good for small scale; requires excess buffer. |
| Swern | Oxalyl chloride, DMSO, TEA | Moderate | High | Viable, but requires strict low-temp and rapid quench. |
| Jones Reagent | CrO3 , H2SO4 | Low | Extreme | Avoid. Complete destruction of the dioxolane ring. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure you catch stability issues before they ruin your batch.
Optimized experimental workflow for synthesis and isolation preventing degradation.
Protocol A: Buffered TEMPO Oxidation
This protocol utilizes a biphasic system to keep the sensitive product in the organic layer while maintaining a basic aqueous environment.
-
Preparation: Dissolve (4-methyl-1,3-dioxolan-2-yl)methanol (1.0 eq) in Dichloromethane (DCM) (0.2 M). Add TEMPO (0.01 eq) and an aqueous solution of 0.5 M NaHCO3 (0.1 volume relative to DCM).
-
Cooling: Cool the biphasic mixture to 0 °C under vigorous stirring.
-
Oxidation: Add aqueous NaOCl (1.1 eq, commercial bleach, pre-adjusted to pH 8.5 with NaHCO3 ) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.
-
Self-Validation Check (Critical): Stop stirring and let the layers separate. Dip a pH strip into the upper aqueous layer. It must read between 8.0 and 9.0. If it reads < 7.5, immediately add solid NaHCO3 until the pH is corrected.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Wash the combined organics with brine (pre-basified with a pinch of NaHCO3 ), dry over anhydrous Na2SO4 , and concentrate under reduced pressure at a water bath temperature ≤ 25 °C.
Protocol B: Amine-Deactivated Silica Gel Chromatography
Standard silica will destroy the product. Follow this deactivation sequence.
-
Self-Validation Check (2D-TLC): Spot the crude mixture on a standard silica TLC plate. Develop in Hexanes/EtOAc (8:2). Remove, dry, rotate the plate 90 degrees, and develop again in the same solvent. If the product spot does not fall on a perfect diagonal line, the compound is degrading on the silica. This confirms the absolute necessity of step 2.
-
Column Preparation: Slurry pack the silica gel using a solvent mixture of Hexanes/EtOAc/TEA (80:19:1).
-
Equilibration: Flush the packed column with at least 3 column volumes of the TEA-containing solvent to fully neutralize all acidic silanol sites.
-
Loading & Elution: Load the crude product and elute using the same 1% TEA solvent system. The TEA ensures the local environment remains basic throughout the purification.
-
Concentration: Co-evaporate the collected fractions with toluene to help remove residual TEA, keeping the rotary evaporator bath below 30 °C.
References
-
Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes - Protection of Carbonyl Compounds." Organic Chemistry Portal. Available at:[Link]
-
PubMed. "Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase." J Phys Chem A, 2012. Available at:[Link]
- Google Patents. "WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof." WIPO Patent Database.
Sources
- 1. WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 2. 1,3-Dioxolane-2-methanol | 5694-68-8 | Benchchem [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Methyl-1,3-dioxolane-2-carbaldehyde Side Reactions
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 4-Methyl-1,3-dioxolane-2-carbaldehyde .
Because this molecule is bifunctional—containing both an electrophilic formyl group and a cyclic acetal (the 1,3-dioxolane ring)—it presents a unique chemoselectivity challenge. Acidic catalysts intended to activate the aldehyde for downstream functionalization (e.g., reductive amination, olefination) frequently trigger catastrophic side reactions at the acetal moiety. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and eliminate these side reactions.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my reaction yielding a viscous, intractable mixture instead of the desired functionalized aldehyde? A: You are likely observing Cationic Ring-Opening Polymerization (CROP) . When strong Brønsted acids or aggressive Lewis acids coordinate to the acetal oxygen, an oxonium ion is formed. This highly reactive intermediate is susceptible to nucleophilic attack by the oxygen of another monomer molecule, initiating a polymerization cascade[1]. This process can proceed via an Active Chain End (ACE) or Active Monomer (AM) mechanism, leading to complex polyacetal/polyether mixtures[2]. To mitigate this, you must avoid strong protonic acids and maintain strict low-temperature control.
Q2: I am observing the formation of 1,2-propanediol and glyoxal in my GC-MS/NMR. How is this happening in anhydrous conditions? A: This is the result of Acetal Hydrolysis . Even trace amounts of adventitious moisture (from hygroscopic solvents, glassware, or ambient humidity) can act as a nucleophile against the acid-activated dioxolane ring. This cleaves the ring into 1,2-propanediol and glyoxal[3]. Glyoxal is a highly reactive dialdehyde that rapidly hydrates and oligomerizes, destroying your mass balance. True anhydrous conditions using freshly activated 4Å molecular sieves are mandatory.
Q3: How do I select the right acid catalyst to selectively react the aldehyde without cleaving the dioxolane ring? A: The key is exploiting the differential basicity and steric environment of the aldehyde oxygen versus the acetal oxygens. Mild, "hard" Lewis acids (e.g., Sc(OTf)₃) provide sufficient electrophilic activation of the unhindered formyl group while minimizing the oxonium ion formation required for CROP or hydrolysis at the sterically encumbered dioxolane ring.
Part 2: Diagnostic Data & Catalyst Selection
To prevent side reactions, catalyst selection must be mathematically and chemically deliberate. The table below summarizes the causality between catalyst choice and specific degradation pathways.
| Catalyst Type | Example | Lewis Acidity / pKa | Propensity for CROP | Propensity for Hydrolysis | Recommendation |
| Strong Brønsted Acid | Triflic Acid (TfOH) | ~ -14.0 | High | High | Avoid . Rapidly initiates ACE polymerization. |
| Moderate Brønsted Acid | p-Toluenesulfonic Acid (pTSA) | ~ -2.8 | Moderate | High | Use with caution . Requires strict anhydrous conditions & sieves. |
| Strong Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | N/A | High | Low | Avoid . Strongly coordinates acetal oxygens, driving CROP. |
| Mild Lewis Acid | Scandium Triflate (Sc(OTf)₃) | N/A | Low | Low | Highly Recommended . Chemoselective for aldehyde activation. |
| Solid-Supported Acid | Montmorillonite K10 | N/A | Low | Low | Recommended . Easy to filter, prevents bulk polymerization. |
Part 3: Visualizing the Reaction Logic
Reaction Pathway Divergence
The following diagram illustrates the mechanistic divergence of 4-Methyl-1,3-dioxolane-2-carbaldehyde when exposed to different acidic environments.
Divergent acidic reaction pathways of 4-Methyl-1,3-dioxolane-2-carbaldehyde.
Troubleshooting Logic Tree
Use this logic tree to immediately diagnose and correct experimental failures during your workflow.
Troubleshooting logic tree for identifying and resolving acid-catalyzed side reactions.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the explicit causality behind the action, preventing deviations that lead to side reactions.
Protocol A: Chemoselective Aldehyde Activation via Mild Lewis Acid Catalysis
Objective: Activate the C2-formyl group for nucleophilic addition (e.g., reductive amination) while strictly preserving the 1,3-dioxolane ring. Causality: Sc(OTf)₃ is utilized because its hard Lewis acidic nature preferentially coordinates to the highly polarized, sterically accessible aldehyde carbonyl oxygen, ignoring the bidentate but sterically encumbered acetal oxygens.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 4-Methyl-1,3-dioxolane-2-carbaldehyde (1.0 eq) and the desired nucleophile (1.1 eq) in anhydrous CH₂Cl₂ (0.1 M). Add freshly activated 4Å molecular sieves (200 mg/mmol). Validation Check: The sieves scavenge adventitious water, precluding the hemiacetal intermediate required for hydrolysis[3].
-
Thermal Control: Cool the mixture to -78 °C using a dry ice/acetone bath. Validation Check: Low temperatures kinetically trap the dioxolane ring, significantly reducing the rate of CROP, which possesses a higher activation energy barrier than the desired carbonyl addition[1].
-
Catalyst Addition: Dropwise add Sc(OTf)₃ (0.05 eq) as a solution in anhydrous THF. Stir for 2 hours, monitoring by TLC.
-
Cold Quenching (Critical): Before removing the cooling bath, add triethylamine (0.1 eq) directly to the cold mixture. Validation Check: Neutralizing the Lewis acid at -78 °C prevents transacetalization and CROP that would otherwise rapidly initiate via the Active Chain End mechanism as the reaction warms to room temperature[2].
-
Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and precipitated salts. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Emergency Quench and Dioxolane Preservation Workup
Objective: Salvage a reaction where premature acetal cleavage or polymerization is suspected (e.g., unexpected color changes or increased viscosity).
-
Immediate In-Situ Neutralization: Immediately flood the reaction with a 10-fold excess of a sterically hindered amine base (e.g., N,N-diisopropylethylamine, DIPEA). Validation Check: DIPEA rapidly deprotonates active oxonium species without acting as a nucleophile, instantly terminating the CROP propagation step[1].
-
Aqueous Biphasic Extraction: Pour the quenched mixture into a separatory funnel containing cold (4 °C) saturated aqueous NaHCO₃. Validation Check: The cold, mildly basic environment ensures any residual acid is neutralized without inducing base-catalyzed aldol degradation of the aldehyde.
-
Phase Separation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than ethyl acetate. Validation Check: MTBE minimizes the partitioning of highly polar diol byproducts (like 1,2-propanediol, formed from partial hydrolysis) into the organic phase, simplifying downstream chromatographic purification.
References
-
Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Advances. 1
-
Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules (ACS Publications). 2
-
1,3-Dioxolane-2-methanol | 5694-68-8. Benchchem.3
Sources
1H and 13C NMR analysis of "4-Methyl-1,3-dioxolane-2-carbaldehyde"
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 4-Methyl-1,3-dioxolane-2-carbaldehyde: A Comparative Approach
Authored by: A Senior Application Scientist
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the precise structural elucidation of chiral intermediates is paramount. 4-Methyl-1,3-dioxolane-2-carbaldehyde, a molecule incorporating both a chiral cyclic acetal and a reactive aldehyde functionality, serves as a valuable stereospecific building block. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its characterization, providing unambiguous insights into its constitution and stereochemistry.[1][2]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-1,3-dioxolane-2-carbaldehyde. Moving beyond a simple data report, we will dissect the spectrum by comparing it with simpler structural analogues. This comparative methodology not only validates our spectral assignments but also deepens the understanding of how different functional groups influence the magnetic environment of neighboring nuclei.
Part 1: Structural and NMR Profile of 4-Methyl-1,3-dioxolane-2-carbaldehyde
The structure of 4-Methyl-1,3-dioxolane-2-carbaldehyde presents a unique set of NMR-active nuclei. The dioxolane ring, being a five-membered cyclic acetal, has distinct spectral features sensitive to substitution patterns.[1] The aldehyde group introduces a highly deshielded proton and a carbonyl carbon, which are powerful diagnostic markers.
Caption: Labeled structure of 4-Methyl-1,3-dioxolane-2-carbaldehyde.
¹H NMR Spectral Analysis
The proton NMR spectrum is characterized by several distinct and informative regions. The aldehyde proton is the most downfield, a direct consequence of being attached to an electron-withdrawing carbonyl group and the anisotropic effect of the C=O pi system.[3][4][5] The acetal proton at C2 is also significantly deshielded by the two adjacent oxygen atoms.
Table 1: Predicted ¹H NMR Data for 4-Methyl-1,3-dioxolane-2-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H(CHO) | 9.5 - 9.8 | s | - | Highly deshielded by the carbonyl group.[3][6] |
| H2 | 5.1 - 5.4 | s | - | Acetal proton, deshielded by two oxygens and the adjacent aldehyde.[1] |
| H4 | 4.2 - 4.5 | m | - | Methine proton on the substituted ring carbon, deshielded by oxygen. |
| H5a, H5b | 3.6 - 4.1 | m | - | Diastereotopic methylene protons on the ring, deshielded by oxygen. |
| H(Me) | 1.2 - 1.4 | d | ~6-7 | Methyl protons coupled to the adjacent methine proton (H4). |
Note: Data are predicted based on analogous structures and established chemical shift principles. The solvent is assumed to be CDCl₃.
¹³C NMR Spectral Analysis
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most prominent feature, appearing at a very downfield chemical shift (190-210 ppm).[3][6][7] The acetal carbon (C2) is also significantly downfield due to being bonded to two oxygen atoms.
Table 2: Predicted ¹³C NMR Data for 4-Methyl-1,3-dioxolane-2-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(CHO) | 195 - 205 | Aldehyde carbonyl carbon, highly deshielded.[6][8] |
| C2 | 100 - 105 | Acetal carbon, bonded to two electronegative oxygen atoms.[1] |
| C4 | 75 - 80 | Ring carbon bearing the methyl group, deshielded by oxygen. |
| C5 | 68 - 73 | Ring methylene carbon, deshielded by oxygen. |
| C(Me) | 18 - 22 | Aliphatic methyl carbon. |
Note: Data are predicted based on analogous structures and established chemical shift principles. The solvent is assumed to be CDCl₃.
Part 2: A Comparative Analysis with Structural Analogues
To substantiate the predicted assignments and understand the structural influences on chemical shifts, we compare our target molecule with two key alternatives: 2-Methyl-1,3-dioxolane and Butanal .
Comparison 1: The Effect of the C2-Substituent (vs. 2-Methyl-1,3-dioxolane)
By replacing the C2-aldehyde group with a simple methyl group, we can isolate the electronic and anisotropic effects of the carbonyl function.
Table 3: ¹H and ¹³C NMR Data Comparison
| Assignment | 4-Methyl-1,3-dioxolane-2-carbaldehyde (Predicted) | 2-Methyl-1,3-dioxolane[1][9] | Key Difference & Causality |
| ¹H: C2-H | ~5.2 ppm | ~4.85 ppm (q, J=5.1 Hz) | The aldehyde group's strong electron-withdrawing nature deshields the C2-H proton significantly more than a methyl group does. |
| ¹³C: C2 | ~102 ppm | ~101.5 ppm | The effect on the C2 carbon is less pronounced but still present, reflecting the different inductive effects of the substituents. |
| ¹³C: C(substituent) | ~200 ppm (C=O) | ~20.9 ppm (CH₃) | This highlights the most dramatic difference, showcasing the characteristic downfield shift of a carbonyl carbon versus an aliphatic carbon. |
This comparison confirms that the presence of the aldehyde at C2 is responsible for the significant downfield shift of the acetal proton (H2), making it a key diagnostic signal.
Comparison 2: The Effect of the Acetal Ring (vs. Butanal)
Comparing our target to a simple acyclic aldehyde like butanal allows us to see how the dioxolane ring modifies the properties of the aldehyde group itself.
Table 4: Aldehyde Group NMR Data Comparison
| Assignment | 4-Methyl-1,3-dioxolane-2-carbaldehyde (Predicted) | Butanal[3] | Key Difference & Causality |
| ¹H: H(CHO) | ~9.6 ppm | ~9.8 ppm | The chemical shifts are very similar, as the local environment of the aldehyde proton is dominated by the carbonyl group. The slight upfield shift in the dioxolane may be due to minor electronic contributions from the ring oxygens. |
| ¹³C: C(CHO) | ~200 ppm | ~202 ppm | Again, the values are very close, confirming the carbonyl carbon's chemical shift is a robust indicator of the aldehyde functional group, regardless of more distant structural changes.[3][6] |
| ¹H: α-proton/carbon | ~5.2 ppm (H2) | ~2.4 ppm (α-CH₂) | The "alpha" position in the dioxolane is the acetal carbon, where the proton is dramatically deshielded by two oxygens. In butanal, the alpha-protons are on a standard sp³ carbon, appearing in the typical 2-2.5 ppm range.[5][7] |
This comparison validates the assignment of the aldehyde proton and carbon, showing that their characteristic chemical shifts are largely preserved. It also starkly illustrates the unique electronic environment of the acetal proton (H2), which serves as the alpha-proton in this system.
Part 3: Experimental Protocols
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized acquisition parameters.
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of purified 4-Methyl-1,3-dioxolane-2-carbaldehyde for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice for many dioxolane derivatives.[1]
-
Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the spectrometer's detection coils (typically ~4-5 cm).
-
Sealing: Cap the NMR tube securely.
Protocol 2: Standard 1D NMR Data Acquisition (400 MHz Spectrometer)
Caption: Standard workflow for 1D NMR data acquisition and analysis.
A. ¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton experiment.
-
Pulse Program: A standard 30-degree pulse-acquire sequence (e.g., zg30 on Bruker systems).[1]
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 32 scans for a moderately concentrated sample.
-
Relaxation Delay (d1): 2 seconds to allow for adequate relaxation of protons.
B. ¹³C NMR Spectroscopy:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Pulse Program: A standard pulse-acquire sequence with power-gated proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Number of Scans: 1024 scans or more, as the ¹³C isotope has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Conclusion
The NMR analysis of 4-Methyl-1,3-dioxolane-2-carbaldehyde is a clear demonstration of how fundamental principles of chemical shift and coupling can be applied to elucidate a complex structure. The key diagnostic signals are the highly deshielded aldehyde proton (~9.6 ppm) and carbonyl carbon (~200 ppm), along with the unique acetal proton (H2) at ~5.2 ppm. By employing a comparative approach against simpler molecules like 2-methyl-1,3-dioxolane and butanal, we can confidently assign each resonance and understand the specific electronic contributions of each functional group to the overall spectrum. This robust analytical strategy is indispensable for researchers and scientists in ensuring the structural integrity of their synthesized molecules.
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Mhadhebi, L., et al. (2013). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. PubMed. Available from: [Link]
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D'Souza, L. J. (2018). Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. Journal of Chemical Education. Available from: [Link]
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ResearchGate. (n.d.). Figure S10: 1 H NMR spectrum of 4-methyl-1,3-dioxolan-2-one (4d). Available from: [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available from: [Link]
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ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. Available from: [Link]
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NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-4-methyl-. NIST WebBook. Available from: [Link]
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Agrawal, P. K. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. Available from: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Methyl-1,3-dioxolane-2-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 4-Methyl-1,3-dioxolane-2-carbaldehyde, comparing its behavior under different ionization techniques and with related chemical structures. The insights presented herein are grounded in established principles of mass spectrometry and supported by experimental data from analogous compounds.
Introduction to 4-Methyl-1,3-dioxolane-2-carbaldehyde and its Significance
4-Methyl-1,3-dioxolane-2-carbaldehyde is a heterocyclic compound featuring a five-membered dioxolane ring, a methyl substituent at the 4-position, and a carbaldehyde group at the 2-position. The 1,3-dioxolane moiety often serves as a protecting group for aldehydes and ketones in organic synthesis, making the characterization of such structures crucial for reaction monitoring and product verification.[1][2] Furthermore, substituted dioxolanes are found in various commercial flavors and fragrances, necessitating their accurate identification.[3] Understanding the fragmentation behavior of this molecule is essential for its unambiguous identification in complex mixtures and for differentiating it from its isomers.
Electron Ionization (EI) Fragmentation: A Pathway of Ring Cleavage and Rearrangements
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[4] For 4-Methyl-1,3-dioxolane-2-carbaldehyde, the molecular ion ([M]⁺˙) is expected to be observed, though it may be of low abundance due to the inherent instability of cyclic acetals under EI conditions.[5][6] The primary fragmentation pathways are anticipated to be driven by the presence of the dioxolane ring and the carbaldehyde functional group.
A key fragmentation pathway for 2,4-disubstituted-1,3-dioxolanes involves the formation of a characteristic ion at m/z 87.[3] This ion arises from the cleavage of the substituent at the 2-position and stabilization of the resulting cation by the dioxolane ring. For 4-Methyl-1,3-dioxolane-2-carbaldehyde, the loss of the formyl radical (CHO·) from the molecular ion would lead to the formation of the 4-methyl-1,3-dioxolan-2-yl cation at m/z 101. Subsequent fragmentation of the dioxolane ring is also expected. Alpha-cleavage, the cleavage of a bond adjacent to an oxygen atom, is a common fragmentation route for ethers and acetals.[5]
The fragmentation of the aldehyde group itself typically involves the loss of a hydrogen atom ([M-1]⁺) or the entire formyl group ([M-29]⁺).[7]
Here is a proposed EI fragmentation pathway for 4-Methyl-1,3-dioxolane-2-carbaldehyde:
Caption: Proposed EI fragmentation of 4-Methyl-1,3-dioxolane-2-carbaldehyde.
Electrospray Ionization (ESI) Fragmentation: A Softer Approach
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[4][8] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation. For 4-Methyl-1,3-dioxolane-2-carbaldehyde, protonation is expected to occur at the carbonyl oxygen of the aldehyde group due to its higher basicity compared to the ether oxygens of the dioxolane ring.
The collision-induced dissociation (CID) of the protonated molecule ([C₅H₉O₃]⁺, m/z 117) is likely to involve characteristic losses for protonated aldehydes, such as the neutral loss of water (H₂O) or carbon monoxide (CO).[9] The loss of H₂ has also been observed in some protonated aldehydes.[9] Fragmentation of the dioxolane ring can also occur, potentially initiated by a proton transfer from the protonated aldehyde to one of the ring oxygens.
A proposed ESI-MS/MS fragmentation pathway is as follows:
Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Methyl-1,3-dioxolane-2-carbaldehyde.
Comparative Analysis with Alternative Structures
To provide a clearer understanding of the unique fragmentation patterns of 4-Methyl-1,3-dioxolane-2-carbaldehyde, a comparison with related structures is beneficial.
| Compound | Key Diagnostic EI Fragments (m/z) | Key Diagnostic ESI-MS/MS Transitions | Distinguishing Features |
| 4-Methyl-1,3-dioxolane-2-carbaldehyde | 116 ([M]⁺˙), 115, 101, 87, 59, 43 | 117 → 99, 117 → 89, 117 → 73 | Presence of m/z 101 (loss of CHO), and the characteristic m/z 87 fragment from the 2-substituted dioxolane.[3] |
| 2-Ethyl-4-methyl-1,3-dioxolane | 116 ([M]⁺˙), 101 (M-15), 87 (M-29) | 117 → 89, 117 → 73 | The base peak is often at m/z 87 due to the loss of the ethyl group. The loss of a methyl group (m/z 101) is also prominent. |
| Pentan-2-one | 86 ([M]⁺˙), 71, 43 | 87 → 69, 87 → 59 | Dominated by alpha-cleavage leading to the acylium ion at m/z 43 (CH₃CO⁺). McLafferty rearrangement can also occur. |
| 2-Furaldehyde | 96 ([M]⁺˙), 95, 67, 39 | 97 → 69, 97 → 41 | Intense molecular ion peak due to the aromatic furan ring. Characteristic loss of CO (m/z 68) and CHO (m/z 67). |
This comparative table highlights how the combination of the dioxolane ring and the carbaldehyde group in 4-Methyl-1,3-dioxolane-2-carbaldehyde leads to a unique fragmentation fingerprint, allowing for its differentiation from isomers and other related compounds.
Experimental Protocol for Mass Spectrometric Analysis
To obtain high-quality mass spectra of 4-Methyl-1,3-dioxolane-2-carbaldehyde, the following experimental protocols are recommended:
Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Data Analysis: Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library of known spectra if available.
-
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Dissolve the compound in a solvent compatible with ESI (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.
-
LC Conditions (for infusion or flow injection):
-
Mobile Phase: Acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 117.
-
MS/MS Scan: Select the precursor ion at m/z 117 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a product ion spectrum.
-
Data Analysis: Identify the precursor ion and the resulting product ions to confirm the fragmentation pathways.
-
Caption: Recommended experimental workflows for MS analysis.
Conclusion
The mass spectrometric fragmentation of 4-Methyl-1,3-dioxolane-2-carbaldehyde presents a unique fingerprint that is a composite of the fragmentation behaviors of its constituent functional groups. Under EI, fragmentation is expected to be extensive, with key ions arising from the loss of the formyl group and cleavage of the dioxolane ring. In contrast, ESI-MS/MS offers a more controlled fragmentation of the protonated molecule, primarily involving neutral losses characteristic of aldehydes. By understanding these distinct fragmentation pathways and comparing them with those of related structures, researchers can confidently identify and characterize this compound in various applications, from synthetic chemistry to flavor analysis. The experimental protocols provided herein offer a robust starting point for obtaining high-quality and reproducible mass spectrometric data.
References
-
Eberlin, L. S., & Eberlin, M. N. (2008). Recognition of Cyclic, Acyclic, Exocyclic, and Spiro Acetals via Structurally Diagnostic Ion/Molecule Reactions with the (CH3)2N–C+=O Acylium Ion. Journal of the American Society for Mass Spectrometry, 19(9), 1293-1302. [Link]
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Friedel, R. A., & Sharkey, A. G. (1956). Mass Spectra of Some Acetals. Analytical Chemistry, 28(6), 940-944. [Link]
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Welch, R. C., & Hunter, G. L. K. (1980). Mass Spectral Characterization of 2,4-Disubstituted 1,3-Dioxolanes Found in Flavors. Journal of Agricultural and Food Chemistry, 28(4), 870-872. [Link]
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Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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NIST. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. [Link]
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Halko, R., & Paizs, B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
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Cooks, R. G., et al. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Accounts of Chemical Research, 56(18), 2466-2478. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Analytical Methods for Determining the Purity of 4-Methyl-1,3-dioxolane-2-carbaldehyde: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the purity of bifunctional volatile intermediates. 4-Methyl-1,3-dioxolane-2-carbaldehyde presents a unique analytical triad: it is highly volatile, stereochemically complex (existing as cis/trans diastereomers), and chemically labile. It is widely utilized as a critical intermediate in the synthesis of statins, such as rosuvastatin, where its stereochemical and chemical purity directly dictate downstream yields 1[1].
This guide objectively compares the three primary analytical modalities—GC-FID, qHNMR, and HPLC-UV—explaining the mechanistic causality behind each technique to help you establish a self-validating quality control system.
Analytical Challenges & Mechanistic Considerations
Before selecting an analytical method, one must understand the molecule's intrinsic vulnerabilities:
-
Acetal Hydrolysis: The 1,3-dioxolane ring is an acetal. Under aqueous acidic conditions (common in standard reversed-phase HPLC), it rapidly hydrolyzes into propylene glycol and glyoxal derivatives.
-
Aldehyde Oxidation: The formyl group is prone to auto-oxidation, converting to 4-methyl-1,3-dioxolane-2-carboxylic acid upon prolonged exposure to air.
-
Volatility: The low molecular weight makes it highly amenable to gas chromatography, but susceptible to loss during sample concentration steps.
Comparative Analysis of Analytical Modalities
To establish a robust purity profile, no single technique is sufficient. We must compare the performance of each method based on its physical interaction with the analyte.
Method Comparison Matrix
| Analytical Method | Primary Application | Sensitivity / Specificity | Mechanistic Limitation |
| GC-FID | Volatile organic impurities & residual solvents. | High sensitivity for organics; excellent peak capacity. | Cannot detect inorganic salts or non-volatile polymeric degradants. |
| qHNMR | Absolute mass fraction (% w/w) & cis/trans ratio. | Universal detection for protonated species; high specificity. | Lower sensitivity for trace impurities (<0.5%); requires expensive deuterated solvents. |
| HPLC-UV | Non-volatile degradants (e.g., carboxylic acids). | Low sensitivity due to weak aldehyde chromophore. | Acidic mobile phases cause on-column ring hydrolysis. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized, step-by-step methodologies.
Protocol A: GC-FID for Volatile Impurity Profiling
Causality: We utilize a mid-polarity DB-624 column because it provides optimal retention for polar volatiles like aldehydes while allowing clean separation of the cis and trans isomers. Anhydrous sample diluents are mandatory to prevent artifactual on-column hydrolysis.
-
Sample Preparation: Accurately weigh 25 mg of the sample and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM).
-
System Suitability (Self-Validation): Inject a blank DCM sample to ensure no ghost peaks. Inject a resolution standard containing 4-Methyl-1,3-dioxolane-2-carbaldehyde and propylene glycol. The resolution ( Rs ) must be > 2.0.
-
Chromatographic Conditions:
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm film).
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Oven Program: 40°C (hold 2 min) → 10°C/min to 200°C (hold 5 min).
-
Injection: 1 µL, Split ratio 50:1, Injector Temp: 220°C.
-
Detector: FID at 250°C.
-
Protocol B: Absolute qHNMR for Mass Fraction Determination
Causality: Absolute qHNMR relies on an internal calibrant of known purity to calculate the mass fraction of the analyte 4[4]. We select Maleic Acid as the calibrant because its olefinic singlet (6.26 ppm) does not overlap with the highly deshielded formyl proton (~9.5 ppm) of our target analyte. A relaxation delay ( D1 ) of at least 30 seconds is critical; failing to allow complete longitudinal relaxation ( T1 ) of the formyl proton will artificially deflate the calculated purity.
-
Sample Preparation: Accurately co-weigh ~15 mg of 4-Methyl-1,3-dioxolane-2-carbaldehyde and ~5 mg of Maleic Acid (NIST-traceable internal calibrant) into a vial. Dissolve completely in 0.6 mL of anhydrous CDCl3 .
-
System Suitability (Self-Validation): Check the baseline noise and ensure the 90° pulse calibration is accurate for the specific sample matrix.
-
Acquisition Parameters:
-
Frequency: 400 MHz (or higher).
-
Pulse Angle: 90°.
-
Relaxation Delay ( D1 ): 30 seconds (Must be ≥5×T1 ).
-
Scans: 64 (to ensure high Signal-to-Noise ratio).
-
-
Processing: Apply zero-filling (64k points) and an exponential line broadening of 0.3 Hz. Manually phase and baseline-correct the spectrum before integrating the formyl proton against the Maleic Acid standard.
Analytical Decision Workflow
Workflow for the comprehensive purity analysis of 4-Methyl-1,3-dioxolane-2-carbaldehyde.
Data Presentation: Comparative Batch Analysis
By running a single batch through our multi-modal analytical system, we generate a comprehensive profile. Notice how GC-FID overestimates purity by ignoring NMR-silent impurities, proving why orthogonal testing is mandatory.
| Target Analyte / Impurity | Analytical Method | Measured Value | Mechanistic Insight / Limitation |
| 4-Methyl-1,3-dioxolane-2-carbaldehyde | GC-FID | 98.8% (Area) | Overestimates purity; cannot detect non-volatiles. |
| Absolute Purity (Mass Fraction) | qHNMR | 96.2% (w/w) | True absolute purity; accounts for NMR-silent salts. |
| Cis/Trans Diastereomer Ratio | qHNMR | 58:42 | Resolved via distinct formyl proton shifts. |
| Propylene Glycol (Hydrolysis) | GC-FID | 0.4% (Area) | Detected accurately due to anhydrous GC prep. |
| 1,3-Dioxolane-2-carboxylic acid | HPLC-UV | 0.8% (Area) | Detected via UV; requires neutral mobile phase. |
References
- Source: Google Patents (WO2008119810A2)
-
A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
-
Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL:[Link]
Sources
Alternatives to "4-Methyl-1,3-dioxolane-2-carbaldehyde" in Asymmetric Synthesis: A Comparative Guide
Executive Summary & Mechanistic Context
In the asymmetric synthesis of statin side chains (such as those in rosuvastatin and atorvastatin), 2-deoxyribose-5-phosphate aldolase (DERA) has emerged as a transformative biocatalyst. DERA is unique among aldolases as it catalyzes the sequential tandem aldol addition of two equivalents of an aldehyde donor (typically acetaldehyde) to an acceptor aldehyde .
Historically, protected glyceraldehyde derivatives like 4-methyl-1,3-dioxolane-2-carbaldehyde were employed as acceptor substrates to establish the necessary (3R,5S) stereocenters . However, relying on cyclic acetal-protected aldehydes introduces significant process inefficiencies. These molecules exhibit high molecular weight (lowering atom economy), impose steric bulk that slows enzymatic turnover, and necessitate harsh downstream deprotection steps that erode overall yield.
To optimize space-time yields and eliminate synthetic steps, modern industrial biocatalysis has shifted toward acyclic, highly reactive, and atom-economical acceptor aldehydes. This guide objectively compares the performance of 4-methyl-1,3-dioxolane-2-carbaldehyde against its leading acyclic alternatives: Chloroacetaldehyde (CAA) , Acetoxyacetaldehyde (AOA) , and 2,2-Dimethoxyethanal (DMA) .
Figure 1: Workflow comparison between traditional cyclic acceptors and modern acyclic alternatives.
Comparative Analysis of Alternatives
Alternative 1: Chloroacetaldehyde (CAA)
Chloroacetaldehyde is currently the premier industrial alternative for statin precursor synthesis.
-
Mechanism & Causality: CAA acts as a highly reactive electrophile. Its minimal steric footprint allows for rapid entry into the DERA active site. The resulting double-aldol product, (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside, contains a terminal chloride that serves as an excellent leaving group for subsequent cyanation or azidation. This completely bypasses the need for the deprotection step required by dioxolane derivatives .
-
Performance Data: Because CAA is a potent electrophile, it can irreversibly alkylate the active-site Lys167 of wild-type DERA. However, using aldehyde-tolerant DERA variants (such as the LbDERA E78K mutant), processes have achieved unprecedented space-time yields of up to 792.5 g L⁻¹ d⁻¹ .
Alternative 2: Acetoxyacetaldehyde (AOA)
-
Mechanism & Causality: AOA provides a pre-installed oxygen functionality protected by a simple acetate group. In DERA-catalyzed reactions, it yields ((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl acetate.
-
Performance Data: AOA is significantly less toxic to the enzyme than CAA. This allows for the use of crude, unpurified DERA lysates in standard fed-batch reactor setups. Optimized feeding regimes have achieved product concentrations near 77 g/L . The acetate group can be cleaved chemoselectively or enzymatically (e.g., via pancreatin powder) with minimal yield loss .
Alternative 3: 2,2-Dimethoxyethanal (DMA)
-
Mechanism & Causality: As an acyclic acetal, DMA offers a structural middle ground. It avoids the rigid, sterically demanding cyclic structure of 1,3-dioxolanes while still robustly protecting the terminal aldehyde .
-
Performance Data: While it still requires a deprotection step, the hydrolysis of a dimethyl acetal is generally milder and higher-yielding than the cleavage of a highly stable 1,3-dioxolane ring. It is best suited for workflows where halogenated intermediates (like those from CAA) are undesirable.
Quantitative Performance Data
The following table summarizes the key process metrics comparing the traditional dioxolane substrate with its modern alternatives.
| Acceptor Substrate | Molecular Weight ( g/mol ) | Max Reported Space-Time Yield | Enzyme Inhibition Risk | Downstream Deprotection Required? |
| 4-Methyl-1,3-dioxolane-2-carbaldehyde | 116.12 | < 5 g L⁻¹ d⁻¹ | Low | Yes (Harsh acidic cleavage) |
| Chloroacetaldehyde (CAA) | 78.50 | > 700 g L⁻¹ d⁻¹ | High (Requires engineered DERA) | No (Direct nucleophilic substitution) |
| Acetoxyacetaldehyde (AOA) | 102.09 | ~ 100 g L⁻¹ d⁻¹ | Moderate | Yes (Mild enzymatic or chemical) |
| 2,2-Dimethoxyethanal (DMA) | 104.10 | ~ 15 g L⁻¹ d⁻¹ | Low | Yes (Mild acidic cleavage) |
Self-Validating Experimental Protocol: Fed-Batch Synthesis using Chloroacetaldehyde
To overcome the enzyme-inactivating properties of Chloroacetaldehyde while maximizing yield, a tightly controlled fed-batch methodology is required. This protocol is designed as a self-validating system, utilizing real-time analytical feedback to prevent biocatalyst poisoning .
Objective
Enantioselective synthesis of (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside via DERA-catalyzed tandem aldol addition.
Materials
-
Lyophilized engineered DERA (e.g., LbDERA E78K or EcDERA variant).
-
Chloroacetaldehyde (CAA, 50% aqueous solution).
-
Acetaldehyde (AA, ≥99.5%).
-
100 mM Potassium phosphate buffer (pH 7.0).
Step-by-Step Methodology
-
Biocatalyst Preparation: Dissolve the lyophilized DERA in 70 mL of 100 mM potassium phosphate buffer to achieve a 2.0% (wt/wt) catalyst load relative to the final theoretical product mass.
-
Causality: A phosphate buffer is critical as it mimics the natural cellular environment of the enzyme and provides necessary proton-shuttling capabilities for the aldol mechanism.
-
-
Substrate Feed Preparation: Prepare a mixed aqueous feed solution containing 1.5 M chloroacetaldehyde and 3.1 M acetaldehyde (approx. 1:2.05 molar ratio).
-
Fed-Batch Addition: Using a programmable syringe pump, feed the substrate mixture into the stirred enzyme solution at a constant rate of 16.6 mL/h over 3 hours at 25°C.
-
Causality: Slow feeding ensures that the highly reactive CAA is consumed by the enzyme as fast as it is added. Bulk addition would result in immediate Schiff base formation with non-catalytic lysine residues, irreversibly denaturing the enzyme.
-
-
In-Process Control 1 (pH Validation): Monitor the reaction pH continuously. The aldol condensation consumes protons; use an automated titrator with 0.1 M NaOH to maintain the pH strictly at 7.0 ± 0.1.
-
In-Process Control 2 (Substrate Validation): Extract 50 µL aliquots every 30 minutes. Quench with acetonitrile and analyze via GC-FID. Validation Threshold: Ensure the concentration of unreacted CAA in the reactor remains below 50 mM at all times. If CAA exceeds 50 mM, pause the feed pump until the enzyme clears the accumulated substrate.
-
Quenching & Isolation: After 3 hours (total volume ~120 mL), add 200 mL of cold acetone to precipitate the protein. Filter the suspension through a Celite pad.
-
Purification: Concentrate the filtrate under reduced pressure to 50 mL and extract three times with 75 mL of ethyl acetate. Evaporate the organic layer to yield the target lactol. Expected metrics: >90 g/L titer, >99.9% ee, and >96.0% de.
References
-
Deoxyribose-phosphate aldolase. Wikipedia. Available at:[Link]
- Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. World Intellectual Property Organization (WO2008119810A2).
-
Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences (PNAS), 2004. Available at:[Link]
-
Efficient synthesis of a statin precursor in high space-time yield by a new aldehyde-tolerant aldolase identified from Lactobacillus brevis. Catalysis Science & Technology, 2015. Available at:[Link]
-
Optimization of a Crude Deoxyribose-5-phosphate Aldolase Lyzate-Catalyzed Process in Synthesis of Statin Intermediates. Organic Process Research & Development, 2013. Available at:[Link]
-
A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis. PLoS One, 2013. Available at:[Link]
Efficacy comparison of "4-Methyl-1,3-dioxolane-2-carbaldehyde" derivatives in bioassays
The 1,3-dioxolane ring is a privileged heterocyclic scaffold found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] Its unique stereochemical and electronic properties make it an attractive moiety for medicinal chemists in the design of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various 1,3-dioxolane derivatives in different bioassays, with a focus on anticancer, antimicrobial, and multidrug resistance (MDR) modulation activities. While specific comparative data for "4-Methyl-1,3-dioxolane-2-carbaldehyde" derivatives are not extensively available in the current literature, this guide will focus on the broader class of 1,3-dioxolane derivatives to provide researchers with valuable insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The 1,3-Dioxolane Scaffold: A Versatile Pharmacophore
The 1,3-dioxolane moiety is a five-membered ring containing two oxygen atoms at positions 1 and 3.[2] This structure can be readily synthesized from the reaction of an aldehyde or ketone with a 1,2-diol, often using acid catalysis.[3][4] The stereochemistry of the dioxolane ring can be controlled, leading to the formation of chiral derivatives with distinct biological properties.[3][5] The presence of the two oxygen atoms can enhance the biological activity of a molecule by participating in hydrogen bonding with target enzymes or receptors.[1]
Caption: General structure of the 1,3-dioxolane scaffold with potential substitution sites.
Anticancer and Multidrug Resistance (MDR) Modulating Activity
The emergence of multidrug resistance is a significant hurdle in cancer chemotherapy.[6] Overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of MDR.[6] Several studies have investigated 1,3-dioxolane derivatives as potential MDR modulators.
Ecdysteroid Dioxolanes
A notable class of dioxolane derivatives with MDR modulating activity are the ecdysteroid dioxolanes.[7][8] These compounds have been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin in MDR cancer cell lines.[7][8] The mechanism of action is believed to involve the inhibition of the ABCB1 transporter.[7][8]
| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal (FR) | Reference |
| 20-hydroxyecdysone 2,3;20,22-diacetonide | Murine leukemia (ABCB1-transfected) | Doxorubicin | Significant | [7] |
| Various apolar dioxolane derivatives of 20-hydroxyecdysone | Murine leukemia (ABCB1-transfected) | Doxorubicin | Varied | [7][8] |
Table 1: MDR Modulating Activity of Ecdysteroid Dioxolanes
Diphenyl-1,3-dioxolane Derivatives
Novel 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane derivatives have also been synthesized and evaluated for their ability to reverse MDR in human Caco-2 cells.[6] Some of these compounds demonstrated better MDR reversal effects at low concentrations than the established modulator trifluoperazine.[6]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. 1,3-Dioxolane derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties.[3][9][10][11]
Antibacterial Activity
Several studies have reported the synthesis and antibacterial evaluation of novel chiral and racemic 1,3-dioxolanes.[3][9][11] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
For instance, a series of 1,3-dioxolanes synthesized from salicylaldehyde and various diols exhibited significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[3][9][11] The minimum inhibitory concentrations (MICs) for some of these compounds were in the range of 6.25–12.50 µg/mL.[9] Another study highlighted the anti-biofilm activities of certain 1,3-dioxolane derivatives against E. faecalis and S. epidermidis.[12]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Salicylaldehyde-derived 1,3-dioxolanes | S. aureus | 6.25 - 12.50 | [9] |
| Salicylaldehyde-derived 1,3-dioxolanes | S. epidermidis | - | [9] |
| Salicylaldehyde-derived 1,3-dioxolanes | P. aeruginosa | 6.25 | [9] |
| Substituted 1,3-dioxolanes | Gram-positive & Gram-negative bacteria | Varied | [10] |
Table 2: Antibacterial Activity of Selected 1,3-Dioxolane Derivatives
Antifungal Activity
The same series of salicylaldehyde-derived 1,3-dioxolanes also demonstrated excellent antifungal activity against Candida albicans.[3][9][11] This suggests that the 1,3-dioxolane scaffold can be a valuable starting point for the development of broad-spectrum antimicrobial agents.
Experimental Protocols
The evaluation of the biological activity of novel compounds requires robust and standardized experimental protocols. Below are outlines of common assays used to assess the efficacy of 1,3-dioxolane derivatives.
MTT Assay for Cytotoxicity and MDR Modulation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential anticancer drugs and to evaluate MDR modulation.
Workflow:
Caption: A generalized workflow for the MTT assay.
Causality behind Experimental Choices:
-
Seeding Density: The initial number of cells is crucial to ensure they are in the logarithmic growth phase during treatment.
-
Incubation Times: The pre-incubation allows cells to adhere, while the treatment incubation period is chosen to be long enough for the compound to exert its effect.
-
Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is essential for data validation. For MDR studies, cells treated with the chemotherapeutic agent alone are a key control.
Microbroth Dilution Method for Antimicrobial Susceptibility Testing
The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: A simplified workflow for the microbroth dilution method.
Causality behind Experimental Choices:
-
Standardized Inoculum: Using a specific concentration of microorganisms ensures reproducibility of the results.
-
Growth Medium: The choice of broth (e.g., Mueller-Hinton Broth) is critical as it can affect the activity of the antimicrobial agent.
-
Incubation Conditions: Temperature and duration of incubation are optimized for the specific microorganism being tested.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for "4-Methyl-1,3-dioxolane-2-carbaldehyde" derivatives is not yet established, some general trends can be inferred from the broader class of 1,3-dioxolanes:
-
Stereochemistry: The stereochemistry of the dioxolane ring can significantly influence biological activity. Chiral derivatives often exhibit different potencies compared to their racemic counterparts.[3][9]
-
Substituents at C2: The nature of the substituents at the C2 position of the dioxolane ring plays a crucial role in determining the type and level of biological activity. Aromatic substituents, for example, are common in derivatives with anticancer and MDR modulating properties.[6]
-
Substituents at C4 and C5: Modifications at the C4 and C5 positions can also impact efficacy, as seen in the antibacterial and antifungal activities of salicylaldehyde-derived dioxolanes with substitutions on the diol-derived portion of the molecule.[3][9]
Conclusion and Future Directions
The 1,3-dioxolane scaffold is a versatile and valuable platform for the development of new therapeutic agents. Derivatives of this heterocyclic system have demonstrated promising activities in anticancer, antimicrobial, and MDR modulation bioassays. Future research should focus on the synthesis and systematic biological evaluation of a wider range of derivatives, including those of "4-Methyl-1,3-dioxolane-2-carbaldehyde," to establish more detailed structure-activity relationships. Such studies will be instrumental in optimizing the potency and selectivity of these compounds for various therapeutic targets.
References
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Martins, A., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer. Molecules, 18(12), 15255-15275. [Link]
-
Martins, A., et al. (2013). Synthesis and structure-activity relationships of novel ecdysteroid dioxolanes as MDR modulators in cancer. PubMed, 24335576. [Link]
-
Küçük, H. B., & Yusufoğlu, A. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6815. [Link]
-
Al-Majedy, Y. K., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals, 16(5), 735. [Link]
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2491-2499. [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 564. [Link]
-
PubChem. (n.d.). 1,3-Dioxolane. National Center for Biotechnology Information. [Link]
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Barrow, M. J., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3849. [Link]
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Küçük, H. B., & Yusufoğlu, A. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. [Link]
-
Anonymous. (n.d.). Antibacterial Activity of Substituted 1,3-Dioxolanes. ResearchGate. [Link]
-
Döşler, S., et al. (2015). Antibacterial and anti-biofilm activities of new chiral and racemic 1,3-Dioxolanes. Marmara Pharmaceutical Journal, 19(1), 18-28. [Link]
-
Dikusar, E. A., et al. (2003). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Russian Journal of General Chemistry, 73(9), 1459-1461. [Link]
-
Küçük, H. B., & Yusufoğlu, A. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. PubMed, 21829170. [Link]
-
Wang, Z., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15(40), 15286-15293. [Link]
-
Barrow, M. J., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]
-
Anonymous. (n.d.). In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. ResearchGate. [Link]
-
Georgiyants, V. A., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1335. [Link]
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Bonfanti, P., et al. (1998). In vitro metabolism of 1,3-dioxane, 1,3-oxathiolane, and 1,3-dithiane derivatives of theophylline: a structure-metabolism correlation study. Drug Metabolism and Disposition, 26(8), 775-780. [Link]
-
Talismanov, V. S., et al. (2021). Synthesis and pesticidal activity of some 4-Azolylmethyl-1,3-dioxolanes, based on cyclic ketones. Research Journal of Pharmacy and Technology, 14(12), 6417-6422. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Van der Veken, P., et al. (1993). Process for preparing 1,3-dioxolane derivatives.
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Szeliga, J., & Obniska, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2388. [Link]
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Lee, H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry, 129, 117431. [Link]
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X-Ray Crystallography of 4-Methyl-1,3-dioxolane-2-carbaldehyde: A Comparative Guide to Derivatization Strategies
Executive Summary & Rationale
In drug development and organic synthesis, 4-methyl-1,3-dioxolane-2-carbaldehyde serves as a critical chiral building block, most notably in the synthesis of statins such as rosuvastatin (1)[1]. However, determining the absolute stereochemistry and precise bond metrics of this molecule presents a significant analytical hurdle: it is a liquid at room temperature.
Because small, flexible liquid molecules lack the strong intermolecular forces required to form highly ordered crystal lattices, direct Single-Crystal X-Ray Diffraction (SCXRD) is highly impractical. As a Senior Application Scientist, my recommended approach is to chemically derivatize the liquid aldehyde into a rigid, solid crystalline derivative.
This guide objectively compares three industry-standard derivatization agents—2,4-Dinitrophenylhydrazine (2,4-DNPH) , Semicarbazide , and Thiosemicarbazide —evaluating their performance in yielding high-quality single crystals suitable for X-ray crystallography.
Mechanistic Causality: The Physics of Crystallization
To understand why we derivatize, we must look at lattice energy. The parent 4-methyl-1,3-dioxolane-2-carbaldehyde interacts primarily through weak dipole-dipole forces. By reacting the aldehyde with a hydrazine derivative, we achieve three critical structural upgrades:
-
Conformational Rigidity: The condensation reaction forms a C=N imine bond, which restricts rotational freedom and locks the molecule into a predictable E or Z conformation.
-
Hydrogen Bonding Networks: Semicarbazones and thiosemicarbazones introduce robust hydrogen bond donors and acceptors, forming rigid planar networks characterized by intramolecular N-H...N hydrogen bonds (often generating stable S(5) rings) (2)[2].
-
π−π Stacking: 2,4-DNPH introduces a flat, electron-deficient aromatic ring that drives dense crystal packing through extended π−π stacking interactions (3)[3].
Comparative Performance Analysis
The choice of derivatizing agent directly impacts the crystallization timeline and the quality of the resulting X-ray data. Below is a comparative analysis of the three primary strategies.
| Derivatization Agent | Primary Packing Motif | Crystallization Time | Typical Yield | Crystal Quality (R-factor) | Phasing Advantage |
| 2,4-DNPH | π−π Stacking | 24–48 hours | 85–90% | 0.035–0.045 | Low (Light atoms only) |
| Semicarbazide | N-H...O H-Bonding | 3–5 days | 75–80% | 0.040–0.050 | Low (Light atoms only) |
| Thiosemicarbazide | N-H...S H-Bonding | 4–7 days | 70–85% | 0.030–0.040 | High (Sulfur anomalous dispersion) |
Note: While 2,4-DNPH offers the fastest route to highly diffracting crystals, Thiosemicarbazide is often the superior choice for novel chiral molecules. The presence of the heavier sulfur atom allows for anomalous dispersion phasing (using Cu Kα radiation), which is critical for determining absolute stereochemistry without relying on a chiral auxiliary (4)[4].
Workflow Visualization
Workflow for derivatization and X-ray crystallization of dioxolane aldehydes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps. Do not proceed to X-ray data collection unless the validation criteria are met.
Protocol A: Synthesis of the 2,4-DNPH Derivative
This method utilizes Brady's Reagent to force a rapid condensation reaction (5)[5]. The acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center for nucleophilic attack by the hydrazine.
-
Step 1: Dissolve 1.0 mmol of 4-methyl-1,3-dioxolane-2-carbaldehyde in 5 mL of HPLC-grade methanol.
-
Step 2: Slowly add 1.1 equivalents of 2,4-DNPH solution (Brady's reagent: 2,4-DNPH dissolved in methanol with a catalytic amount of concentrated H2SO4 ).
-
Step 3: Stir the mixture at room temperature for 30 minutes. A vibrant yellow/orange precipitate will begin to form as the lattice energy of the product forces it out of solution.
-
Step 4: Filter the precipitate via vacuum filtration and wash with cold ethanol.
-
Validation Check (Trustworthiness): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. A single, distinct spot confirms the absence of unreacted aldehyde and prevents mixed-crystal formation during the next phase.
Protocol B: Crystal Growth via Vapor Diffusion
Vapor diffusion is superior to slow evaporation for these derivatives because it allows for a highly controlled, gradual decrease in solubility, minimizing crystal defects.
-
Step 1: Dissolve 20 mg of the purified derivative (from Protocol A) in a minimum volume (approx. 1-2 mL) of a "good solvent" (e.g., Dichloromethane) inside a small 4 mL inner glass vial.
-
Step 2: Place the unsealed 4 mL vial inside a larger 20 mL outer vial.
-
Step 3: Add 5 mL of an "anti-solvent" (e.g., Pentane or Hexane) to the outer vial.
-
Step 4: Tightly cap the outer vial and leave it undisturbed in a vibration-free environment at 20°C for 48–72 hours.
-
Validation Check (Trustworthiness): Harvest the crystals and examine them under a polarized light microscope. Rotate the polarizer; the crystals must exhibit complete extinction (turning uniformly dark at specific angles). If the crystal shows patchy light/dark regions, it is twinned or cracked and will yield poor X-ray diffraction data. Only mount uniformly birefringent crystals.
References
- WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof Source: Google Patents URL
- Source: PMC (National Institutes of Health)
- Synthesis, characterization and X-ray structures of new antiproliferative and proapoptotic natural aldehyde thiosemicarbazones and their nickel(II) and copper(II)
- What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?
- Source: D-NB.
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Personal protective equipment for handling 4-Methyl-1,3-dioxolane-2-carbaldehyde
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 4-Methyl-1,3-dioxolane-2-carbaldehyde. It is structured to provide clear, actionable guidance to researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
4-Methyl-1,3-dioxolane-2-carbaldehyde is anticipated to present several significant hazards based on its chemical structure. The primary risks are associated with its flammability and its potential to cause skin and eye irritation.
-
Flammability: The foundational structure, 4-Methyl-1,3-dioxolane, is classified as a highly flammable liquid and vapor (GHS Category 2).[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2] Therefore, all work with 4-Methyl-1,3-dioxolane-2-carbaldehyde must be conducted away from open flames, sparks, and other sources of ignition.[2] All containers and equipment must be properly grounded to prevent static discharge.[2]
-
Skin and Eye Irritation: 4-Methyl-1,3-dioxolane is known to cause skin irritation (GHS Category 2) and serious eye irritation (GHS Category 2A). Aldehydes, as a class of chemicals, are also known irritants. Direct contact with the skin or eyes is likely to cause irritation, and prolonged contact may lead to more severe damage.
-
Inhalation: While specific data is unavailable for 4-Methyl-1,3-dioxolane-2-carbaldehyde, inhalation of vapors of similar compounds may cause respiratory irritation.[2] It is prudent to handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of 4-Methyl-1,3-dioxolane-2-carbaldehyde. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Hand Protection | Butyl rubber or Nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately. | Aldehydes can be aggressive towards certain glove materials. Butyl rubber and nitrile offer good resistance to a wide range of chemicals, including aldehydes.[3] Latex gloves are not recommended as they may not provide adequate protection. |
| Eye and Face Protection | Chemical splash goggles that form a tight seal around the eyes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing. | This compound is expected to be a serious eye irritant. Goggles are essential to prevent contact with liquid splashes. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-retardant lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | A lab coat provides a primary barrier against incidental skin contact. Flame-retardant material is necessary due to the high flammability of the compound. A chemically resistant apron offers enhanced protection against spills. |
| Respiratory Protection | Generally, handling in a certified chemical fume hood should provide adequate respiratory protection. If work must be conducted outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. | The vapors are likely to be irritating to the respiratory tract. A fume hood is the primary engineering control to minimize inhalation exposure. A respirator is a necessary secondary precaution for specific scenarios. |
Operational and Disposal Plans
Safe Handling and Experimental Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designate a Work Area: All work with 4-Methyl-1,3-dioxolane-2-carbaldehyde should be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Inspect Equipment: Check all glassware for cracks or defects. Ensure all electrical equipment is intrinsically safe and properly grounded.[2]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring the chemical, use a funnel and work over a secondary containment tray to catch any potential spills.
-
Heating: If heating is required, use a water bath or heating mantle. Do not use an open flame.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Cleanup:
-
Decontaminate Equipment: All non-disposable equipment that has come into contact with the chemical should be thoroughly cleaned with an appropriate solvent.
-
Dispose of Waste: All contaminated disposable materials (gloves, paper towels, etc.) and excess chemical must be disposed of as hazardous waste.
-
Personal Hygiene: After completing work and removing PPE, wash hands thoroughly with soap and water.
Disposal Plan
All waste containing 4-Methyl-1,3-dioxolane-2-carbaldehyde must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
Disposal: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visualizations
PPE Selection Workflow
Caption: PPE selection workflow based on identified hazards.
Emergency Response Procedure
Caption: Emergency response flowchart for spills and exposures.
References
-
C.P.A. Chem Ltd. (2020, May 20). Safety data sheet: 2-Methyl-1,3-dioxolane. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4-methyl-1,3-dioxolan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
